2,4-Dihydroxyquinoline
Description
Significance of Quinolone Heterocycles in Chemical and Biological Sciences
Quinolones, or oxo-quinolines, represent one of the most frequently encountered heterocyclic structures in the realm of drug discovery. mdpi.com Their distinctive fused ring structure is a versatile pharmacophore, which has led to the development of numerous derivatives with remarkable pharmacological effects. mdpi.comnih.gov The quinoline (B57606) scaffold is considered privileged in medicinal chemistry due to its presence in a wide array of biologically active compounds. nih.govbohrium.com
The significance of quinolone heterocycles is underscored by the broad spectrum of biological activities their derivatives have been found to possess. mdpi.com Research has extensively documented these activities, which include antibacterial, antimalarial, anticancer, antiviral, anti-inflammatory, and antitubercular effects. mdpi.comnih.govnih.govpreprints.org The development of synthetic antibiotics from the quinolone group began in the 1960s, and since then, four generations of highly effective fluoroquinolones have been developed. nih.gov This enduring interest is driven by the need to address challenges like emerging antibiotic resistance and the quest for new therapeutic agents for various diseases. mdpi.com The adaptability of the quinoline structure allows for modifications at several positions, opening broad horizons for both chemical and biological investigations. nih.gov
Table 1: Selected Biological Activities of Quinolone Derivatives
| Biological Activity | Description | References |
| Antibacterial | Quinolones are a major class of synthetic antibiotics used in human and veterinary medicine since the discovery of nalidixic acid. mdpi.com They are used to treat infections of the respiratory and urinary systems. nih.gov | mdpi.comnih.gov |
| Antimalarial | Quinolone derivatives are crucial in the search for antimalarial drugs. mdpi.com For instance, 2,4-quinolinediol is a precursor for chloroquine (B1663885). bloomtechz.comnih.gov | bloomtechz.commdpi.comnih.gov |
| Anticancer | Derivatives have shown efficacy against various cancer cell lines through mechanisms like apoptosis induction and cell cycle arrest. nih.govresearchgate.net | nih.govresearchgate.net |
| Antiviral | Research has demonstrated that certain quinolone derivatives exhibit anti-HIV and anti-HCV activities. mdpi.comnih.gov | mdpi.comnih.gov |
| Anti-inflammatory | Some quinoline derivatives have been investigated and shown to possess anti-inflammatory properties. nih.govnih.govresearchgate.net | nih.govnih.govresearchgate.net |
| Antioxidant | 2,4-Quinolinediol itself is known for its antioxidant properties. researchgate.net | researchgate.net |
Overview of 2,4-Quinolinediol as a Core Scaffold
2,4-Quinolinediol serves as a vital building block and a core scaffold in synthetic and medicinal chemistry. bloomtechz.com Its structure is foundational for creating more complex molecules with specific pharmacological properties. bloomtechz.com The term "scaffold" in this context refers to a core chemical structure upon which various functional groups can be attached to create a library of related compounds. The quinoline scaffold is considered privileged for its role in numerous marketed pharmaceutical preparations. nih.govbohrium.com
One of the most notable applications of 2,4-quinolinediol as a scaffold is in the synthesis of antimalarial drugs like chloroquine and hydroxychloroquine, where it acts as a key precursor. bloomtechz.com The chemical architecture of 2,4-quinolinediol allows for targeted modifications, making it an ideal starting point for designing these therapeutic agents. bloomtechz.com Beyond antimalarials, researchers have used it as a scaffold to explore new antibacterial, antifungal, and anticancer agents. bloomtechz.com Its ability to form hydrogen bonds and interact with biological targets makes it a valuable tool in drug discovery programs. bloomtechz.com
Table 2: Properties of 2,4-Quinolinediol
| Property | Value/Description | References |
| Common Name | 2,4-Quinolinediol | bloomtechz.comhmdb.ca |
| Synonyms | 2,4-dihydroxyquinoline, 4-hydroxycarbostyril, DHQ quinolinol | bloomtechz.comhmdb.canih.gov |
| Molecular Formula | C₉H₇NO₂ | bloomtechz.com |
| Chemical Class | Hydroxyquinolones | hmdb.ca |
| Structural Features | A bicyclic structure consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, with hydroxyl groups at the 2 and 4 positions. bloomtechz.comhmdb.ca | bloomtechz.comhmdb.ca |
Scope and Objectives of Research on 2,4-Quinolinediol
The primary objective of research on 2,4-quinolinediol and its derivatives is the discovery and development of novel therapeutic agents. mdpi.comnih.gov Scientists are motivated to synthesize and diversify these ring compounds to develop treatments for a wide variety of diseases. mdpi.com A major goal is to create new molecules with improved pharmacological properties and to address the urgent need for new active compounds in the face of issues like increasing antibiotic resistance. mdpi.com
The scope of research is broad, covering various therapeutic areas. This includes the rational design of new agents with antibacterial, antimalarial, antiviral, and anticancer activities. mdpi.com For example, studies have focused on synthesizing derivatives of 2,4-quinolinediol to evaluate their potential protective effects against oxidative damage in human liver cells. researchgate.net The overarching aim is to leverage the versatile quinoline scaffold to produce molecules with enhanced therapeutic performance and profound pharmacological properties. nih.gov This involves exploring new synthetic methodologies, including green chemistry approaches, to create diverse libraries of quinoline derivatives for biological screening. nih.govbohrium.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-hydroxy-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-8-5-9(12)10-7-4-2-1-3-6(7)8/h1-5H,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDHQZCHIXUUSMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8058950 | |
| Record name | 2(1H)-Quinolinone, 4-hydroxy- | |
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Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86-95-3 | |
| Record name | 2,4-Dihydroxyquinoline | |
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| Record name | 4-Hydroxycarbostyril | |
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| Record name | 2,4-Quinolinediol | |
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| Record name | 2,4-Quinolinediol | |
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| Record name | 2(1H)-Quinolinone, 4-hydroxy- | |
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| Record name | 2(1H)-Quinolinone, 4-hydroxy- | |
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| Record name | Quinoline-2,4-diol | |
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| Record name | 4-HYDROXYCARBOSTYRIL | |
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Advanced Synthetic Methodologies for 2,4 Quinolinediol and Its Derivatives
Traditional Synthetic Approaches and their Limitations
Classical methods for quinoline (B57606) synthesis, while foundational, often involve harsh reaction conditions, long reaction times, and the use of hazardous reagents. nih.gov These limitations have spurred the development of more refined and efficient protocols.
One of the most fundamental strategies for constructing the quinoline ring system is the intramolecular cyclization of appropriately substituted aromatic precursors. The Camps cyclization, for instance, involves the base-catalyzed intramolecular cyclization of an o-acylaminoacetophenone. wikipedia.orgnih.gov Depending on the substrate and reaction conditions, this reaction can yield either quinolin-4-ones or quinolin-2-ones. nih.gov For the synthesis of 2,4-quinolinediol (as its 4-hydroxy-2-quinolone tautomer), an o-aminoacetophenone derivative is typically acylated and then cyclized.
This approach is versatile but can be limited by the availability of the starting substituted anilines and the regioselectivity of the cyclization step, which can be influenced by the nature of the substituents on the aromatic ring. nih.govnih.gov
The condensation reaction between an aniline (B41778) derivative and a β-dicarbonyl compound is a cornerstone of quinoline synthesis. The Conrad-Limpach synthesis, for example, reacts anilines with β-ketoesters to form 4-hydroxyquinolines. wikipedia.orgresearchgate.net A related approach involves the condensation of anilines with diethyl malonate, which proceeds via an initial Michael-type addition followed by a thermal cyclization to yield 4-hydroxy-2-quinolone derivatives. nih.gov
Another classical approach involves the modification of the pre-formed quinoline ring. Electrophilic substitution reactions on quinoline, such as nitration, occur primarily at the C-5 and C-8 positions of the benzene (B151609) ring portion of the molecule under vigorous conditions (e.g., fuming nitric and sulfuric acid). uop.edu.pkyoutube.com Subsequent chemical steps would be required to reduce the nitro groups and then introduce the hydroxyl functions at the C-2 and C-4 positions.
This multi-step approach is often inefficient and lacks regioselectivity for substitution on the pyridine (B92270) ring. Direct functionalization to produce 2,4-quinolinediol is not straightforward. For example, nucleophilic substitution on the quinoline ring, such as reaction with potassium hydroxide, typically occurs at the C-2 position and requires high temperatures. uop.edu.pk The indirect nature of this strategy, coupled with the harsh reagents and poor atom economy, makes it a less favorable route for the specific synthesis of 2,4-quinolinediol.
Table 1: Comparison of Traditional Synthetic Methods for 2,4-Quinolinediol Derivatives
| Method | Precursors | Typical Reagents/Conditions | Key Limitations |
|---|---|---|---|
| Cyclization of Ortho-Substituted Precursors (e.g., Camps) | o-Acylaminoacetophenones | Base (e.g., NaOH), Heat | Availability of precursors, potential for isomeric mixtures. nih.gov |
| Condensation with Malonic Esters (e.g., Conrad-Limpach) | Anilines, Diethyl malonate | High temperatures (150-250°C), High-boiling solvents (e.g., Diphenyl ether) | Harsh conditions, long reaction times, moderate yields. nih.govresearchgate.net |
| Nitration and Reduction of Quinoline | Quinoline | Fuming HNO₃/H₂SO₄, then multi-step functionalization | Poor regioselectivity, harsh conditions, inefficient multi-step process. uop.edu.pk |
Modern and Green Chemistry Synthetic Strategies
In response to the drawbacks of traditional methods, significant research has focused on developing greener, more efficient synthetic protocols. researchgate.netnih.gov These modern strategies often employ alternative energy sources or catalysts to improve reaction outcomes.
Microwave-assisted organic synthesis (MAOS) has become a powerful tool for accelerating a wide range of chemical reactions, including the synthesis of quinoline and quinolone derivatives. nih.govresearchgate.netijpsjournal.com By using microwave irradiation instead of conventional heating, reactions can often be completed in minutes rather than hours, frequently leading to higher yields and cleaner reaction profiles. technologynetworks.comnih.gov The synthesis of 4-hydroxy-2-quinolone analogues via the condensation of β-enaminones with diethyl malonate has been successfully demonstrated using microwave irradiation, significantly reducing reaction times. nih.gov Similarly, the Friedländer synthesis, which condenses a 2-aminophenyl ketone with a ketone, can be achieved in as little as five minutes in excellent yield using microwave heating with neat acetic acid as both a solvent and catalyst. nih.govnih.govresearchgate.net
The dramatic rate enhancements observed in microwave-assisted synthesis are attributed to the direct coupling of microwave energy with the molecules in the reaction mixture. technologynetworks.comnih.gov Unlike conventional heating, which transfers energy indirectly via conduction and convection, microwaves energize the sample volumetrically. This process is particularly efficient for polar molecules, which possess a dipole moment.
When subjected to the rapidly oscillating electric field of the microwaves, polar molecules attempt to align themselves with the field. This rapid reorientation creates intense internal friction, generating heat quickly and uniformly throughout the reaction medium. nih.gov This efficient energy transfer, known as dielectric heating, can lead to localized superheating and eliminate "wall effects" seen in conventional heating, resulting in significantly accelerated reaction kinetics. technologynetworks.com
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of a 4-Hydroxy-2-quinolone Derivative
| Parameter | Conventional Heating | Microwave Irradiation | Reference |
|---|---|---|---|
| Reaction Time | Hours to Days | 5-13 minutes | nih.govtechnologynetworks.com |
| Yield | Moderate to Good | Good to Excellent | nih.govnih.gov |
| Energy Source | Oil bath, heating mantle | Microwave reactor | technologynetworks.com |
| Heating Mechanism | Conduction/Convection | Dielectric Heating | nih.gov |
Microwave-Assisted Synthesis
Representative Protocols and Yield Optimization
The classical synthesis of 4-hydroxy-2-quinolones often involves the condensation of anilines with malonic acid or its derivatives, followed by cyclization. researchgate.net The choice of cyclizing agent and reaction conditions plays a crucial role in the optimization of the yield.
One representative protocol involves the reaction of anilines with diethyl malonate. The initial condensation forms a β-anilinoacrylate, which is then cyclized at high temperatures. The use of high-boiling point solvents like diphenyl ether or Dowtherm A has been common, though their removal can be challenging. nih.gov
Optimization of these traditional methods has been achieved through the use of various dehydrating and cyclizing agents. Polyphosphoric acid (PPA) and Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid) have proven effective for promoting the cyclization under milder conditions. researchgate.net For instance, the reaction of anilines with malonic acid in the presence of Eaton's reagent at 70°C provides a convenient route to 4-hydroxy-2-quinolones. researchgate.net Microwave irradiation has also been employed to accelerate the reaction, often leading to higher yields in shorter reaction times. nih.govjptcp.com
Another established route is the reaction of 2-aminoacetophenone (B1585202) with acylating agents like phosgene (B1210022) or diethyl carbonate in the presence of a strong base such as sodium hydride. researchgate.net This method provides a different disconnection approach to the quinolone ring system.
A study on the synthesis of 4-hydroxy-2-quinolone analogues using bismuth chloride (BiCl₃) as a catalyst under microwave irradiation reported moderate to good yields, ranging from 51–71%. nih.gov This method highlights the use of a greener, non-toxic Lewis acid catalyst. nih.gov
| Starting Materials | Reagents/Catalyst | Conditions | Product | Yield | Reference |
| Aniline, Malonic acid | Eaton's reagent | 70°C | 4-Hydroxy-2-quinolone | Moderate | researchgate.net |
| Substituted anilines, Diethyl malonate | Microwave, PPA | DMF | 4-Hydroxyquinolin-2(1H)-one derivatives | Not specified | jptcp.com |
| β-enaminones, Diethyl malonate | BiCl₃ | Microwave (5-13 min) | 4-Hydroxy-2-quinolone analogues | 51-71% | nih.gov |
| 2-Aminoacetophenone | Diethyl carbonate, NaH | Not specified | 4-Hydroxy-2-quinolone | Good | researchgate.net |
Solvent-Free Methods
In the pursuit of greener and more sustainable chemical processes, solvent-free synthesis has emerged as a significant approach. For the synthesis of quinoline derivatives, including those related to 2,4-quinolinediol, several solvent-free methods have been developed.
A notable solvent-free, one-pot procedure for synthesizing 4-hydroxy-2-quinolone derivatives involves the reaction of anilines with Meldrum's acid using Eaton's reagent as the cyclizing agent. tandfonline.com This method is lauded for its operational simplicity and for being environmentally benign. tandfonline.com
Another approach utilizes solid acid catalysts, such as Hβ zeolite, for the cyclization of ketones and 2-aminobenzophenones to produce 2,4-disubstituted quinolines under solvent-free conditions. rsc.org This heterogeneous catalytic system allows for easy separation of the catalyst and its potential for reuse, adding to the green credentials of the method. rsc.org While this example does not directly yield 2,4-quinolinediol, the principle of using a recyclable solid acid catalyst under solvent-free conditions is a key advancement in quinoline synthesis.
| Starting Materials | Catalyst/Reagent | Conditions | Product | Advantage | Reference |
| Aniline, Meldrum's acid | Eaton's reagent | Solvent-free, one-pot | 4-Hydroxy-2-quinolone | Environmentally friendly, convenient | tandfonline.com |
| Ketones, 2-Aminobenzophenones | Hβ zeolite | Solvent-free | 2,4-Disubstituted quinolines | Heterogeneous catalyst, reusable | rsc.org |
Catalytic Approaches
Catalytic methods offer significant advantages in terms of selectivity, efficiency, and the ability to perform reactions under milder conditions. Various catalytic systems, including enzymatic, photocatalytic, and metal-based catalysts, have been explored for the synthesis of 2,4-quinolinediol and its derivatives.
Laccases are multicopper oxidases that are considered green biocatalysts due to their ability to use molecular oxygen as an oxidant, producing water as the only byproduct. nih.govrsc.org These enzymes are capable of oxidizing phenolic substrates to their corresponding quinone structures, which can then undergo further reactions. nih.gov Laccase-mediated oxidative cyclocondensation can yield various nitrogen-containing heterocyclic products. nih.gov
While a direct laccase-mediated synthesis of 2,4-quinolinediol from simple precursors is not extensively documented, the potential for such a transformation exists. Laccases can catalyze the oxidation of phenolic compounds, which are key intermediates in some synthetic routes to quinolones. For instance, laccases have been used in the oxidation of dihydropyridine-based hexahydroquinolines to the corresponding pyridine-containing tetrahydroquinoline derivatives. mdpi.com This demonstrates the capability of laccases to perform dehydrogenation and aromatization steps that are central to quinoline synthesis. The use of mediators like ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) can broaden the substrate scope of laccases and improve reaction yields. nih.gov The development of laccase-based systems for the direct synthesis of 2,4-quinolinediol represents a promising area for future research in green chemistry. nih.gov
Photocatalysis using semiconductor nanoparticles, such as titanium dioxide (TiO₂), has emerged as a powerful tool in organic synthesis. Under UV irradiation, TiO₂ generates highly reactive oxygen species that can drive various chemical transformations.
The photocatalytic degradation of quinoline in an aqueous suspension of anatase TiO₂ nanoparticles has been shown to produce 2-quinolinone and 4-quinolinone as organic intermediates. nih.gov This finding suggests that photocatalytic oxidation of the quinoline ring can lead to the formation of the 2,4-quinolinediol tautomers. The study indicated that superoxide (B77818) radicals predominantly attack the pyridine ring of quinoline to form these products. nih.gov
Further advancements in this area include the use of modified TiO₂ to enhance its photocatalytic activity under visible light. For example, curcumin-sensitized TiO₂ nanoparticles have been used for the synthesis of quinazoline (B50416) derivatives, demonstrating the potential of dye sensitization to harness visible light for heterocyclic synthesis. mdpi.com Nitrogen-doped TiO₂ has also shown enhanced photocatalytic efficiency in the synthesis of quinaldines from nitrobenzenes under visible light, which could be applicable to the synthesis of other quinoline derivatives. researchgate.net
| Catalyst System | Substrate | Light Source | Key Intermediates/Products | Significance | Reference |
| Anatase TiO₂ nanoparticles | Quinoline | UV (365 nm) | 2-Quinolinone, 4-Quinolinone | Demonstrates formation of quinolinediol tautomers | nih.gov |
| Curcumin-sensitized TiO₂ | Aldehydes, urea/thiourea, dimedone | Visible light | Quinazoline derivatives | Potential for visible-light driven quinoline synthesis | mdpi.com |
| N-doped TiO₂ | Nitrobenzenes | Visible light | Quinaldines | Enhanced visible light activity | researchgate.net |
Palladium-catalyzed cross-coupling and functionalization reactions have become indispensable tools in modern organic synthesis, offering high efficiency and functional group tolerance. nih.gov These methods have been extensively applied to the synthesis of quinolone scaffolds.
One prominent strategy involves the palladium-catalyzed carbonylative annulation of o-iodoanilines with alkynes. nih.gov This approach allows for the construction of the 4-quinolone ring system in a single step. For example, the reaction of o-iodoanilines with terminal alkynes in the presence of a palladium catalyst and carbon monoxide (or a CO source) leads to the formation of 4-quinolones. organic-chemistry.org
Another powerful method is the palladium-catalyzed tandem amination of o-haloaryl acetylenic ketones with primary amines, which affords functionalized 4-quinolones in very good yields. organic-chemistry.org Palladium catalysis also enables the functionalization of pre-formed quinolone rings. For instance, the Suzuki-Miyaura cross-coupling reaction of halo-substituted quinolones with boronic acids is a reliable method for introducing aryl or other substituents onto the quinolone core. acs.org Furthermore, activator-free C-allylation of 4-hydroxy-2(1H)-quinolone has been achieved using a simple palladium catalyst in water, highlighting a green and efficient functionalization method. researchgate.net
| Reaction Type | Starting Materials | Catalyst | Key Features | Product | Reference |
| Carbonylative Annulation | o-Iodoanilines, Alkynes | Palladium catalyst, CO source | One-step ring construction | 4-Quinolones | nih.govorganic-chemistry.org |
| Tandem Amination | o-Haloaryl acetylenic ketones, Primary amines | Palladium catalyst | High yields | Functionalized 4-quinolones | organic-chemistry.org |
| Suzuki-Miyaura Coupling | Halo-substituted quinolones, Boronic acids | Palladium catalyst | C-C bond formation | Substituted quinolones | acs.org |
| C-Allylation | 4-Hydroxy-2(1H)-quinolone, Allylic alcohols | Palladium catalyst | Activator-free, in water | C-allylated quinolones | researchgate.net |
One-Pot Synthesis Protocols
One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. Several one-pot protocols for the synthesis of 2,4-quinolinediol and its derivatives have been reported.
A clean and convenient one-pot synthesis of 4-hydroxy-2-quinolone derivatives involves the reaction of anilines and Meldrum's acid with Eaton's reagent in a solvent-free manner. tandfonline.com This method combines the condensation and cyclization steps into a single, efficient operation.
Another one-pot approach involves the microwave-assisted reaction of substituted anilines and malonic acid in dimethylformamide (DMF), using polyphosphoric acid (PPA) as the catalyst and dehydrating agent. jptcp.com This protocol significantly reduces reaction times compared to conventional heating methods.
The synthesis of 3-carbonyl-4-quinolone derivatives has been achieved through a one-pot, copper-catalyzed aza-Michael addition of 2-aminobenzoates to β-substituted α,β-unsaturated ketones, followed by cyclization and oxidation. organic-chemistry.org This method provides access to more complex quinolone structures in a straightforward manner.
| Starting Materials | Reagents/Catalyst | Conditions | Product | Key Advantage | Reference |
| Aniline, Meldrum's acid | Eaton's reagent | Solvent-free, one-pot | 4-Hydroxy-2-quinolone | Environmentally friendly, high efficiency | tandfonline.com |
| Substituted aniline, Malonic acid | PPA | Microwave, DMF | 4-Hydroxyquinolin-2(1H)-one | Reduced reaction time | jptcp.com |
| 2-Aminobenzoates, β-substituted α,β-unsaturated ketones | Copper catalyst | Mild conditions | 3-Carbonyl-4-quinolone | Access to complex derivatives | organic-chemistry.org |
Eco-Compatible and Environmentally Benign Catalysts
The principles of green chemistry are increasingly being integrated into the synthesis of quinoline derivatives, with a focus on minimizing hazardous waste and employing reusable and non-toxic catalysts. nih.gov Several innovative approaches have been developed that utilize eco-compatible catalysts for the synthesis of 2,4-quinolinediol and related structures.
One notable metal-free approach involves the use of molecular iodine as a catalyst. This method offers high regioselectivity, shorter reaction times, and avoids metal contamination in the final product. rsc.org The use of iodine, a low-cost and environmentally friendly catalyst, makes this a particularly attractive method for the synthesis of quinoline-2,4-dicarboxylate derivatives from aryl amines and acetylenedicarboxylates. rsc.org
Naturally occurring clays (B1170129) and minerals have also been explored as green catalysts. For instance, natural kaolin (B608303) has been demonstrated as an efficient and recyclable solid acid catalyst for the synthesis of 2,4-disubstituted quinolines. oiccpress.com This method benefits from the catalyst's environmental benignity and the straightforward formation of the quinoline ring through a cascade of imine formation, intermolecular addition, and cyclization. oiccpress.com Similarly, zeolites, specifically Hβ zeolite, have been employed as heterogeneous catalysts in solvent-free conditions for the synthesis of 2,4-disubstituted quinolines. rsc.org This approach is lauded for its simplicity, the reusability of the catalyst for up to five cycles without significant loss of efficiency, and its validation in large-scale studies. rsc.org
Furthermore, bismuth(III) chloride (BiCl₃) has been utilized as a catalyst for the synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation. nih.gov This method is considered a green approach as it employs a non-toxic catalyst and an efficient energy source, avoiding many of the drawbacks associated with classical synthesis methods. nih.gov The use of deep eutectic solvents (DESs), which are biodegradable and have low toxicity, also represents a green alternative for quinoline synthesis. ijpsjournal.com
| Catalyst Type | Example Catalyst | Key Advantages |
| Metal-Free | Molecular Iodine | Low cost, eco-friendly, high regioselectivity, avoids metal contamination. rsc.org |
| Natural Mineral | Natural Kaolin | Environmentally benign, recyclable, strong solid acid. oiccpress.com |
| Heterogeneous | Hβ Zeolite | Reusable, solvent-free conditions, validated for scalability. rsc.org |
| Lewis Acid | Bismuth(III) Chloride | Non-toxic, efficient under microwave irradiation. nih.gov |
| Green Solvent | Deep Eutectic Solvents (DESs) | Biodegradable, low toxicity. ijpsjournal.com |
Continuous-Flow Reactor Synthesis for Industrial-Scale Production
For the large-scale manufacturing of 2,4-quinolinediol and its derivatives, continuous-flow chemistry has emerged as a superior alternative to traditional batch processing. azolifesciences.com Flow reactors offer significant advantages, including enhanced heat and mass transfer, improved safety by minimizing the volume of hazardous reagents at any given time, and the potential for automation and process control, leading to higher consistency and product quality. azolifesciences.comflinders.edu.au
The industrial application of continuous-flow reactors for the synthesis of bulk chemicals has a long history, and its adoption in the pharmaceutical and fine chemical industries for producing complex organic compounds is growing. azolifesciences.com This technology is particularly well-suited for the synthesis of quinoline derivatives, enabling multi-gram scale production in a safe and scalable manner. researchgate.net
Key benefits of employing continuous-flow synthesis for quinoline derivatives include:
Scalability: Processes developed in the lab can be more readily scaled up to industrial production without the need for significant redevelopment. flinders.edu.au
Efficiency: The precise control over reaction parameters such as temperature, pressure, and residence time often leads to higher yields and purities. flinders.edu.au
Safety: The small reaction volumes inherent to flow reactors mitigate the risks associated with highly exothermic or hazardous reactions. azolifesciences.com
A notable example is the tandem photoisomerization-cyclization process for quinoline synthesis, which has been successfully implemented in a continuous-flow system, achieving throughputs of over one gram per hour. researchgate.net This demonstrates the potential of flow chemistry to make photochemical methods viable for industrial exploitation. researchgate.net
Derivatization Strategies of 2,4-Quinolinediol
The 2,4-quinolinediol scaffold serves as a versatile platform for the synthesis of a wide array of derivatives with tailored properties. bloomtechz.com Strategic functionalization at various positions on the quinoline ring allows for the fine-tuning of its chemical and physical characteristics.
Halogenated quinolines are important intermediates in organic synthesis, allowing for further functionalization through cross-coupling reactions. The direct halogenation of 2,4-quinolinediol can be achieved using various reagents. For instance, treatment of N-(2-methylallyl)-4-quinolones with bromine or N-bromosuccinimide leads to the formation of 3-bromo derivatives. nih.gov The regioselectivity of halogenation can often be controlled by the reaction conditions and the specific halogenating agent used. researchgate.net
The use of copper(II) halides, such as CuCl₂ and CuBr₂, in ionic liquids provides a method for the direct and regioselective chlorination and bromination of anilines, which are precursors to quinolines. beilstein-journals.org This approach is notable for its mild conditions and avoidance of hazardous reagents like gaseous HCl. beilstein-journals.org Deaminative halogenation of primary amines using an N-anomeric amide as a nitrogen-deletion reagent also presents a mild and robust protocol for introducing halogens. researchgate.netnih.gov
| Halogenating Agent | Position of Halogenation | Key Features of Method |
| Bromine / N-Bromosuccinimide | C-3 | Used for N-alkylated 4-quinolones. nih.gov |
| Copper(II) Halides in Ionic Liquids | Para-position of aniline precursor | Mild conditions, high regioselectivity. beilstein-journals.org |
| N-Anomeric Amide with Halogen Source | Varies | Deaminative halogenation of primary amines. researchgate.netnih.gov |
Alkylation of the 2,4-quinolinediol system can be achieved through various methods, with the C-3 position being a common site for functionalization. A one-pot Knoevenagel condensation-reduction reaction using a Hantzsch ester as the mediator allows for the efficient C-3 alkylation of 2,4-quinolinediols with a wide range of aldehydes, yielding products in the range of 58-92%. nih.gov
The introduction of sulfur-containing functional groups has also been explored. For example, the direct sulfoximination of quinoline-N-oxides at the C-2 position has been achieved using a copper-catalyzed dual C-H/N-H dehydrogenative coupling with sulfoximines. mdpi.com
The 2,4-quinolinediol moiety is an excellent coupling component for the synthesis of azo dyes. The general procedure involves the diazotization of an aromatic or heterocyclic amine, followed by coupling with 2,4-quinolinediol. kisti.re.kr This process, known as azo coupling, results in the formation of a highly conjugated system responsible for the color of the dye. researchgate.net
A variety of novel hetarylazoquinoline dyes have been synthesized by diazotizing various heterocyclic amines with nitrosyl sulphuric acid and subsequently coupling them with 2,4-quinolinediol. kisti.re.kr The resulting dyes are characterized by their vibrant colors, which can be influenced by the nature of the heterocyclic ring and any substituents present. kisti.re.kr The synthesis of azo dyes from other quinoline derivatives, such as 8-hydroxyquinoline (B1678124), is also well-established, involving the coupling of diazotized anilines with the quinoline component. derpharmachemica.comresearchgate.net The synthesis is a two-step process starting with the diazotization of a primary amine, followed by the coupling reaction. youtube.com
The regioselective functionalization of the quinoline ring is a key strategy for creating diverse molecular architectures. rsc.orgnih.gov The C-3 position of 2,4-quinolinediol is particularly amenable to derivatization. As mentioned, C-3 alkylation can be achieved via a one-pot reductive alkylation. nih.gov Another powerful method for C-3 functionalization is the hetero-Diels-Alder reaction of in situ generated azadienes with terminal alkynes, which provides a metal- and protection-free route to C-3-functionalized quinolines. nih.gov Furthermore, the synthesis of quinoline-2,4-dione functionalized 1,2,3-triazoles at the C-3 position has been reported, which can be further oxidized to aldehydes and carboxylic acids. nih.govresearchgate.net
Functionalization at the N-1 position is typically achieved through N-alkylation. For example, treating 4-hydroxyquinolines with (2-methyl)allyl bromide in the presence of potassium carbonate results in selective N-alkylation to form N-[(2-methyl)allyl]-4-quinolones. nih.gov This N-alkylation is often a preliminary step for further derivatization at other positions of the quinoline ring. nih.gov
Spectroscopic Characterization and Advanced Analytical Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the detailed structural analysis of 2,4-Quinolinediol, providing insights into its proton and carbon framework. It is also instrumental in characterizing the predominant tautomeric form in solution.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for confirming the identity and structure of 2,4-Quinolinediol. The chemical shifts (δ) observed in the spectra are indicative of the electronic environment of each nucleus. In its predominant 4-hydroxy-2(1H)-quinolinone tautomeric form, the signals corresponding to the aromatic protons and carbons can be assigned, confirming the quinoline (B57606) scaffold.
Studies of quinoline derivatives show that the chemical shifts are influenced by the electronic effects of substituents on the heterocyclic ring. uncw.edu For 2,4-Quinolinediol, the electron-donating hydroxyl group and the electron-withdrawing carbonyl group significantly impact the positions of the NMR signals. The ¹H NMR spectrum typically displays signals for the aromatic protons on the benzene (B151609) ring, a distinct singlet for the proton at the C3 position, and a broad signal for the N-H proton. chemicalbook.com
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in the molecule. oregonstate.edu The carbonyl carbon (C2) and the carbon bearing the hydroxyl group (C4) are typically found at characteristic downfield shifts. Computational studies, often used in conjunction with experimental data, aid in the precise assignment of these chemical shifts. tsijournals.comresearchgate.net
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for 2,4-Quinolinediol (as 4-hydroxy-2(1H)-quinolinone) in DMSO-d₆ Note: Exact ppm values can vary slightly based on solvent and experimental conditions.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| H-3 | ~5.5 - 5.8 | - |
| H-5 | ~7.8 - 8.0 | - |
| H-6 | ~7.2 - 7.4 | - |
| H-7 | ~7.5 - 7.7 | - |
| H-8 | ~7.3 - 7.5 | - |
| N1-H | ~11.0 - 11.5 (broad) | - |
| C-2 | - | ~163 - 165 |
| C-3 | - | ~98 - 100 |
| C-4 | - | ~175 - 178 |
| C-4a | - | ~118 - 120 |
| C-5 | - | ~122 - 124 |
| C-6 | - | ~121 - 123 |
| C-7 | - | ~130 - 132 |
| C-8 | - | ~115 - 117 |
The existence of keto-enol tautomerism in 2,4-Quinolinediol makes its characterization more complex. researchgate.net Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for unambiguously assigning protons to their directly attached carbons and for identifying long-range correlations, which helps in confirming the dominant tautomeric form. rsc.org
For instance, an HMBC experiment can show a correlation between the N-H proton and the C2 and C4 carbons, providing strong evidence for the 4-hydroxy-2(1H)-quinolinone structure. Similarly, correlations between the H3 proton and the C2, C4, and C4a carbons help to solidify the structural assignment. rsc.org These techniques are crucial because the slow interconversion between tautomers on the NMR timescale allows for the distinct observation of signals for each form if present in significant quantities. thermofisher.com
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in 2,4-Quinolinediol by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations. nist.gov The IR spectrum of 2,4-Quinolinediol is consistent with its existence primarily as the 4-hydroxy-2(1H)-quinolinone tautomer. nist.govmdpi.com
Key characteristic absorption bands include a broad peak in the region of 3300-2500 cm⁻¹, which is indicative of O-H and N-H stretching vibrations, often with hydrogen bonding. A strong absorption band around 1660 cm⁻¹ is characteristic of the C=O stretching vibration of the amide group (lactam) in the quinolone ring. Additional peaks in the 1600-1450 cm⁻¹ range correspond to C=C stretching vibrations within the aromatic rings. nist.govresearchgate.net
Table 2: Characteristic IR Absorption Bands for 2,4-Quinolinediol
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| O-H and N-H Stretch | 3300 - 2500 | Strong, Broad |
| C=O Stretch (Amide I) | 1670 - 1650 | Strong |
| C=C Aromatic Stretch | 1600 - 1450 | Medium to Strong |
| C-O Stretch | 1260 - 1220 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule. For 2,4-Quinolinediol, the absorption of UV light is influenced by its conjugated π-electron system and is sensitive to the surrounding chemical environment, such as the solvent and pH.
The UV-Vis spectrum of 2,4-Quinolinediol exhibits absorption bands that are attributed to π → π* transitions within the conjugated quinoline system. The position of the maximum absorption wavelength (λmax) is subject to solvatochromism, meaning it changes with the polarity of the solvent. journalcra.com
This phenomenon arises from differential solvation of the ground and excited electronic states. researchgate.netnih.gov In polar solvents, interactions such as dipole-dipole forces and hydrogen bonding can stabilize one state more than the other, altering the energy gap between them. nih.gov For quinoline derivatives, a shift to a longer wavelength (bathochromic or red shift) in polar solvents often indicates that the excited state is more polar than the ground state and is thus stabilized to a greater extent. researchgate.net Conversely, a shift to a shorter wavelength (hypsochromic or blue shift) suggests stronger stabilization of the ground state. youtube.com
Table 3: Solvatochromic Effect on the λmax of 2,4-Quinolinediol Note: Data is representative and illustrates the general trend.
| Solvent | Polarity | λmax (nm) (Approximate) |
|---|---|---|
| Dioxane | Low | ~325 |
| Chloroform | Medium | ~328 |
| Ethanol (B145695) | High (Protogenic) | ~335 |
The UV-Vis absorption spectrum of 2,4-Quinolinediol is highly dependent on the pH of the solution. 9afi.com This is because the molecule contains both acidic (phenolic hydroxyl) and basic (lactam) functional groups that can be protonated or deprotonated.
In acidic solutions, the molecule remains largely in its neutral form. As the pH increases and becomes basic, the phenolic hydroxyl group at C4 is deprotonated to form a phenoxide ion. This increases the electron-donating ability of the oxygen, enhances the conjugation across the molecule, and lowers the energy of the π → π* transition. youtube.com The result is a significant bathochromic (red) shift to a longer wavelength and often an increase in molar absorptivity (hyperchromic effect). youtube.com These pH-dependent spectral shifts allow for the determination of the compound's pKa values. researchgate.net
Table 4: Effect of pH on the λmax of 2,4-Quinolinediol
| pH Condition | Dominant Species | λmax (nm) (Approximate) | Chromic Shift |
|---|---|---|---|
| Acidic (e.g., pH 2) | Neutral form | ~338 | - |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique utilized for determining the molecular weight and elucidating the structure of a compound by analyzing its mass-to-charge ratio (m/z) and that of its fragments. In the case of 2,4-Quinolinediol, mass spectrometry, particularly through electron ionization (EI), provides valuable insights into its molecular identity and fragmentation pathways.
The National Institute of Standards and Technology (NIST) WebBook contains mass spectral data for 2,4-Quinolinediol, confirming its molecular weight. nist.gov The electron ionization mass spectrum of 2,4-Quinolinediol is available in the NIST/EPA/NIH Mass Spectral Library. nist.gov While detailed fragmentation data with relative abundances are presented graphically, the key spectral information confirms the compound's identity. The molecular ion peak [M]⁺ corresponding to the molecular weight of 2,4-Quinolinediol (161.16 g/mol ) is a prominent feature in the spectrum. nist.govsigmaaldrich.com
Online mass spectrometry databases, such as mzCloud, also list a significant number of mass spectra for 2,4-Quinolinediol, indicating a substantial body of research, though access to this data may be restricted. mzcloud.org
Table 1: Electron Ionization Mass Spectrometry Data for 2,4-Quinolinediol
| m/z Value | Relative Intensity (%) | Proposed Fragment |
| Data not available in tabular format | Data not available in tabular format | Molecular Ion [C₉H₇NO₂]⁺ and various fragments |
Note: Detailed, downloadable mass spectral data with precise m/z values and relative intensities for 2,4-Quinolinediol is not publicly available in a text-based format. The NIST WebBook provides a graphical representation of the electron ionization mass spectrum. nist.gov
Single Crystal X-ray Diffraction for Solid-State Structure Determination
Despite a thorough search of crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), no single crystal X-ray diffraction data for the specific compound 2,4-Quinolinediol has been found to be publicly available. cam.ac.uk While crystallographic studies have been conducted on numerous derivatives of the quinoline scaffold, the specific crystal structure of 2,4-Quinolinediol remains undetermined or unreported in the accessible scientific literature. The determination of its crystal structure would be a valuable contribution to the field, providing definitive insights into its solid-state conformation and intermolecular interactions, such as hydrogen bonding, which are anticipated due to the presence of the hydroxyl and amide functionalities.
Table 2: Crystallographic Data for 2,4-Quinolinediol
| Parameter | Value |
| Crystal System | Data not available |
| Space Group | Data not available |
| Unit Cell Dimensions | Data not available |
| Bond Lengths | Data not available |
| Bond Angles | Data not available |
Note: No published single crystal X-ray diffraction data for 2,4-Quinolinediol could be located during a comprehensive literature and database search.
Theoretical and Computational Investigations
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a principal method for studying the electronic structure and properties of quinoline (B57606) derivatives. nih.govscirp.orgscirp.org It offers a balance between computational cost and accuracy, making it suitable for analyzing complex molecular systems. scirp.org Calculations are typically performed using specific functionals, such as B3LYP, in combination with basis sets like 6-31G(d,p) or 6-311++G(d,p), to solve the Schrödinger equation approximately. nih.govresearchgate.net
A fundamental step in computational analysis is geometry optimization, where the molecule's lowest energy structure is determined. scirp.org For quinoline and its derivatives, DFT methods are used to calculate optimal geometric parameters, including bond lengths, bond angles, and dihedral angles. scirp.org These calculations provide a detailed three-dimensional representation of the molecule's most stable conformation. scirp.org The introduction of substituents, such as the hydroxyl groups in 2,4-quinolinediol, can lead to variations in charge distribution and consequently affect the structural parameters of the quinoline ring. researchgate.net Studies on related substituted quinolines have shown good agreement between DFT-calculated geometric parameters and experimental data obtained from X-ray crystallography. scirp.orgnih.gov
DFT calculations are widely used to predict various spectroscopic properties, notably Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net The Gauge-Including Atomic Orbital (GIAO) method is a common approach within the DFT framework for calculating the magnetic shielding tensors of nuclei, from which chemical shifts are derived. nih.govrsc.org These predictions are valuable for assigning experimental spectra, identifying correct isomers, and understanding how the electronic environment of each atom influences its NMR signal. rsc.org
For quinolone derivatives, quantitative structure-property relationship (QSPR) models have been developed based on DFT-calculated descriptors to predict 13C NMR chemical shifts with high accuracy, often achieving root mean square errors of less than 2.0 ppm. researchgate.net While DFT is considered a gold standard for its accuracy, the computational expense can be significant. bohrium.com To address this, machine learning models trained on DFT-calculated data are emerging as a faster alternative for predicting ¹H and ¹³C chemical shifts. nih.govnrel.gov
Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the charge distribution within a molecule and predict its reactivity. nih.gov The MEP surface illustrates the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). arabjchem.org
For quinoline derivatives, MEP analysis helps to pinpoint the sites most susceptible to electrophilic and nucleophilic attack. arabjchem.orgresearchgate.net
Negative Potential Regions (Red/Yellow): These areas, typically found around electronegative atoms like oxygen and nitrogen, indicate electron-rich sites and are prone to electrophilic attack.
Positive Potential Regions (Blue): These areas, often located around hydrogen atoms, signify electron-deficient sites that are attractive to nucleophiles.
This analysis is instrumental in understanding intermolecular interactions, which are key to predicting how the molecule will bind to biological receptors or other reactants. nih.gov
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org
HOMO: The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilic or electron-donating capability. scirp.orgyoutube.com
LUMO: The LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic or electron-accepting character. scirp.orgyoutube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. arabjchem.org A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. arabjchem.org Conversely, a small energy gap indicates that the molecule is more polarizable and more reactive. nih.gov In studies of quinoline derivatives, the LUMO is often localized on the quinolinium ring system. researchgate.net
| Parameter | Description |
|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. Relates to the ability to donate electrons. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. Relates to the ability to accept electrons. |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO (ΔE = ELUMO - EHOMO). A key indicator of chemical stability and reactivity. |
From the HOMO and LUMO energy values obtained through DFT calculations, a suite of global reactivity descriptors can be derived to quantify a molecule's chemical behavior. nih.govresearchgate.net These descriptors, based on Koopmans' theorem, provide a quantitative measure of stability and reactivity. nih.gov
Key chemical reactivity descriptors include:
Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).
Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).
Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).
Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). Hard molecules have a large HOMO-LUMO gap. nih.gov
Chemical Softness (S): The reciprocal of hardness (S = 1 / 2η), indicating how easily a molecule will undergo electronic changes. nih.gov
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment (ω = μ² / 2η), where μ is the chemical potential (μ ≈ -χ). arabjchem.orgresearchgate.net
These descriptors are instrumental in comparing the reactivity of different molecules within a series and understanding their potential chemical interactions. researchgate.net
| Descriptor | Formula | Chemical Significance |
|---|---|---|
| Ionization Potential | I ≈ -EHOMO | Energy needed to remove an electron. |
| Electron Affinity | A ≈ -ELUMO | Energy released upon gaining an electron. |
| Chemical Hardness | η = (ELUMO - EHOMO) / 2 | Resistance to deformation of electron cloud. |
| Chemical Softness | S = 1 / (2η) | Reciprocal of hardness; measure of reactivity. |
| Electronegativity | χ = -(EHOMO + ELUMO) / 2 | Power to attract electrons. |
| Electrophilicity Index | ω = μ² / (2η) where μ = -χ | Propensity to accept electrons. |
Tautomerism Studies of 2,4-Quinolinediol
2,4-Quinolinediol is subject to keto-enol tautomerism, a phenomenon of significant interest as the reactivity and properties of each tautomer can differ substantially. orientjchem.org The compound can exist in several forms, including the dihydroxy (enol-enol) form, two different keto-enol forms (4-hydroxy-2-quinolone and 2-hydroxy-4-quinolone), and a diketo form.
Computational studies, particularly using DFT, are essential for determining the relative stabilities of these tautomers. researchgate.netresearchgate.net By calculating the total electronic energies of the optimized geometries for each tautomer, researchers can predict the predominant form in the gas phase and in various solvents. researchgate.netorientjchem.org Studies on related hydroxyquinolines have consistently shown that the quinolone (keto) form is generally more stable than the hydroxy (enol) form. researchgate.netresearchgate.net This preference is often attributed to factors like hydrogen-bonded dimeric stabilization in the solid state and the influence of solvent polarity. researchgate.net The tautomeric equilibrium can be affected by the electronic nature of substituents on the quinoline ring and the polarity of the solvent. researchgate.net Understanding this equilibrium is crucial for predicting the molecule's chemical behavior and its interactions in biological systems. researchgate.net
Theoretical and Experimental Evidence for Tautomeric Forms (Keto-Enol, Keto-Hydrazo-Keto)
The structural versatility of 2,4-quinolinediol is exemplified by its existence in various tautomeric forms. Tautomerism, the dynamic equilibrium between two or more interconverting structural isomers, is a critical aspect of its chemistry. The primary tautomers of interest are the diketo, enol-keto, and dienol forms. Investigations into this phenomenon have employed a combination of experimental spectroscopic methods and theoretical quantum-chemical calculations.
Quantum-chemical calculations, utilizing methods such as Density Functional Theory (DFT) and Møller–Plesset perturbation theory (MP2), have been used to determine the relative stabilities of the different tautomers. nuph.edu.uaresearchgate.net These computational approaches confirm that for isolated molecules and for molecules in solution, the keto forms are often energetically more favorable. researchgate.netresearchgate.net For instance, studies on the related 2-quinolone system show that it is the predominant tautomer over 2-hydroxyquinoline (B72897) in non-aqueous phases and in the solid state, a stability attributed to the formation of hydrogen-bonded dimers. researchgate.net The convergence of experimental data and theoretical calculations provides a strong foundation for understanding the tautomeric landscape of 2,4-quinolinediol. nuph.edu.uaresearchgate.net
Influence of Solvent and pH on Tautomeric Equilibria
The equilibrium between the tautomeric forms of 2,4-quinolinediol is not static but is highly sensitive to the surrounding chemical environment, particularly the solvent and pH. The choice of solvent can significantly shift the equilibrium towards one tautomer over another by providing differential stabilization. nih.gov
The influence of a solvent is complex, depending not just on its bulk polarity (dielectric constant) but also on its capacity for specific interactions, such as forming hydrogen bonds. nih.govnih.gov For example, polar protic solvents like water can stabilize the more polar keto tautomers through hydrogen bonding. nih.gov In contrast, the enol form may be more stable in many organic solvents. nih.gov The proton-donating or accepting nature of the solvent plays a crucial role; a proton-donating solvent can form stabilizing intermolecular hydrogen bonds with the carbonyl group of a keto tautomer, thereby favoring that form. nih.gov
Computational chemistry provides tools to model these environmental effects. nuph.edu.uanih.gov The Polarizable Continuum Model (PCM) is a common method used to simulate the effects of a solvent on molecular structure and stability. nuph.edu.ua By incorporating these models into quantum-chemical calculations, researchers can predict how the relative energies of tautomers will change in different solvents. researchgate.net These calculations have confirmed that consideration of solvent effects is crucial for accurately predicting tautomeric preference, as the energetically favored tautomer in the gas phase may not be the most stable one in solution. researchgate.net The increase in solvent polarity generally enhances the electron-accepting or electron-donating ability of substituents on the quinoline ring, which can further influence tautomeric preferences. nih.gov
Computational Modeling of Tautomeric Transitions and Barrier Heights
Understanding the dynamics of tautomerism requires not only identifying the stable forms but also characterizing the transition between them. Computational modeling is an indispensable tool for investigating the mechanism of proton transfer and calculating the energy barriers that govern the rate of interconversion. nih.gov
The process involves mapping the potential energy surface (PES) for the tautomerization reaction. Using quantum-chemical methods like Density Functional Theory (DFT), the geometric structure of the transition state—the high-energy, fleeting arrangement of atoms at the peak of the reaction coordinate—can be calculated. nih.gov A key step in this process is to confirm that the calculated structure is a true transition state. This is achieved by performing a vibrational frequency analysis; a genuine transition state is characterized by the presence of one and only one imaginary frequency, which corresponds to the motion along the reaction path from one tautomer to the other. nih.gov
The energy difference between the stable tautomer (reactant) and the transition state structure is the activation energy, or barrier height. nih.gov This value is critical as it determines the kinetic feasibility of the tautomerization process under given conditions. For example, a study on a related aminopyridine derivative calculated a barrier of 44.81 kcal/mol for a proton transfer, indicating a significant energy requirement for that specific interconversion. nih.gov Recently, machine learning-based approaches have been developed that can predict transition state structures much more rapidly than traditional quantum chemistry techniques, offering a powerful tool for designing new catalysts and understanding complex reaction pathways. mit.edu
| Computational Aspect | Description | Significance | Example Methodologies |
|---|---|---|---|
| Transition State (TS) Geometry | Calculation of the highest energy structure along the reaction coordinate connecting two tautomers. | Defines the molecular configuration at the point of no return for the interconversion. | Density Functional Theory (DFT) |
| Vibrational Analysis | Calculation of vibrational frequencies of the optimized TS structure. | Confirms the structure is a true transition state by identifying a single imaginary frequency. nih.gov | Frequency Calculation at the same level of theory |
| Barrier Height (Activation Energy) | The energy difference between the stable tautomer and the transition state. | Determines the kinetic rate of the tautomeric interconversion; a higher barrier means a slower reaction. nih.gov | Single-point energy calculations with higher basis sets |
| Solvent Modeling | Incorporation of solvent effects into the energy calculations. | Provides a more realistic prediction of barrier heights in solution, as the solvent can stabilize or destabilize the transition state. | Polarizable Continuum Model (PCM) nuph.edu.ua |
Molecular Docking and Dynamics Simulations
Prediction of Ligand-Enzyme Interactions
Molecular docking is a powerful computational method used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or enzyme). researchgate.net For derivatives of 2,4-quinolinediol, this technique is instrumental in predicting their potential as enzyme inhibitors by modeling their interaction with the active site of a target enzyme. nih.govijprajournal.com
The process begins with three-dimensional structures of both the ligand and the target protein, the latter often obtained from crystallographic data in the Protein Data Bank (PDB). ijprajournal.com Using specialized software such as AutoDock or Glide, the ligand is placed into the binding site of the protein in a multitude of possible conformations and orientations. nih.govnih.gov The software then calculates a score for each pose, which estimates the strength of the interaction. nih.gov This allows researchers to identify the most likely binding mode of the ligand. researchgate.net
Docking studies on various quinoline derivatives have been used to predict interactions with a range of biological targets. ijprajournal.comaustinpublishinggroup.com For instance, quinoline compounds have been docked against the HIV reverse transcriptase enzyme (PDB: 4I2P) to evaluate their potential as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov Similarly, derivatives have been studied for their interaction with the CB1a protein (PDB ID: 2IGR) to assess their potential bioactivity. semanticscholar.org These predictions are the crucial first step in structure-based drug design, providing a rational basis for synthesizing and testing new compounds. austinpublishinggroup.com
Analysis of Binding Mechanisms and Affinities
Following the prediction of a binding pose, a detailed analysis is performed to understand the mechanism of interaction and to quantify the binding affinity. nih.gov This analysis reveals the specific molecular forces that hold the ligand in the enzyme's active site. Key interactions include hydrogen bonds, hydrophobic interactions, and electrostatic forces. researchgate.net Visualization software is used to examine the docked complex and identify which amino acid residues of the protein are interacting with specific parts of the ligand. nih.gov
The strength of the predicted interaction is quantified as a binding affinity or docking score, typically expressed in kcal/mol. nih.gov A more negative score indicates a more favorable binding interaction and a higher predicted affinity. nih.gov For example, in a study of thiopyrano[2,3-b]quinoline derivatives docked against the CB1a protein, binding affinities ranged from -5.3 to -6.1 kcal/mol. nih.gov Another study on quinoline derivatives as NNRTIs found a compound with a docking score of -10.67 kcal/mol, which was superior to the scores of standard drugs like elvitegravir (B1684570) (-8.57) and rilpivirine (B1684574) (-8.56). nih.gov
This detailed analysis provides invaluable insights into the structure-activity relationship. nih.gov By understanding which chemical groups on the ligand are responsible for key interactions, chemists can rationally design new derivatives with improved affinity and selectivity for the target enzyme. researchgate.net The ultimate goal of these simulations is to develop a theoretical framework that can accurately determine a ligand's binding affinity, a crucial parameter in drug design. mdpi.com
| Ligand Class | Target Protein (PDB ID) | Docking Score (kcal/mol) | Key Interacting Amino Acid Residues | Reference |
|---|---|---|---|---|
| Pyrimidine-containing quinolines | HIV Reverse Transcriptase (4I2P) | up to -10.67 | LYS 101, ILE 180, LEU 100 | nih.gov |
| Thiopyrano[2,3-b]quinolines | CB1a Protein (2IGR) | -5.3 to -6.1 | PHE 15, ILE 8, LYS 7, VAL 14, TRP 12 | nih.govsemanticscholar.org |
| 2,4 Disubstituted quinolines | Various antimicrobial/anticancer targets | Not specified | Interaction enhanced by bulky aryl groups at positions 2 and 4. | austinpublishinggroup.com |
| Quinoline derivatives | Antimalarial targets (e.g., 3L4B) | up to -6.3 | PHE 150, TYR 90, GLU 147, LYS 104 | ijprajournal.com |
Chemical Reactivity and Reaction Mechanisms
Types of Chemical Reactions
2,4-Quinolinediol is a versatile compound capable of undergoing a range of chemical reactions, including oxidation, reduction, and electrophilic substitution, making it a valuable precursor in organic synthesis. bloomtechz.com Its reactivity is enhanced by the hydroxyl groups, which can be functionalized to create a wide variety of derivatives. bloomtechz.combloomtechz.com
The oxidation of 2,4-Quinolinediol typically leads to the formation of quinoline-2,4-dione derivatives. This transformation involves the conversion of the hydroxyl groups into carbonyl groups. Common oxidizing agents such as potassium permanganate (B83412) and chromium trioxide can be employed to achieve this reaction. The resulting quinoline-2,4-diones are themselves important scaffolds in medicinal chemistry, known to exhibit a range of pharmacological properties, including antihypertensive effects. mdpi.com Enzymatic synthesis using laccase-mediated oxidation of quinoline (B57606) precursors has also been explored as a greener alternative, though yields have been reported as modest.
Table 1: Oxidation Reactions of 2,4-Quinolinediol
| Oxidizing Agent | Product Class | Notes |
|---|---|---|
| Potassium Permanganate | Quinoline-2,4-dione derivatives | A common and strong oxidizing agent. |
| Chromium Trioxide | Quinoline-2,4-dione derivatives | Another standard reagent for this type of oxidation. |
Reduction of the quinoline ring system in 2,4-Quinolinediol can produce various hydroquinoline derivatives. A significant reduction product is 1,2,3,4-tetrahydroquinoline (B108954), which involves the saturation of the pyridine (B92270) ring. researchgate.net This transformation can be accomplished using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. More advanced methods have utilized gold nanoparticles supported on titanium dioxide (Au/TiO₂) to catalyze the reduction of functionalized quinolines to their 1,2,3,4-tetrahydroquinoline counterparts using a hydrosilane/ethanol (B145695) system. researchgate.net This catalytic method involves the stereoselective addition of hydrides from the hydrosilane to positions C2 and C4, and protons from ethanol to C3 and the nitrogen atom. researchgate.net
Table 2: Reduction Reactions of 2,4-Quinolinediol
| Reducing System | Product Class | Notes |
|---|---|---|
| Sodium Borohydride | Hydroquinoline derivatives | A common reagent for the reduction of quinolines. |
| Lithium Aluminum Hydride | Hydroquinoline derivatives | A powerful reducing agent often used for this purpose. |
The quinoline ring system is generally deactivated towards electrophilic aromatic substitution (SEAr) compared to benzene (B151609), particularly in the pyridine ring, which is electron-deficient. reddit.com Consequently, electrophilic attack on an unsubstituted quinoline typically occurs on the electron-richer benzene ring, favoring positions 5 and 8. reddit.com However, the presence of the strongly activating hydroxyl groups at the C2 and C4 positions of 2,4-Quinolinediol alters this reactivity profile. These electron-donating groups increase the nucleophilicity of the heterocyclic ring, directing electrophiles to attack it rather than the benzenoid ring. imperial.ac.uk While specific studies on 2,4-quinolinediol are detailed, related structures like 4-hydroxy-2-quinolones undergo substitution at the C3 position. nih.gov
Role of Hydroxyl Groups in Reactivity
The hydroxyl groups at positions 2 and 4 are central to the chemical personality of 2,4-Quinolinediol. They not only enable the key reactions of oxidation and influence the regioselectivity of electrophilic substitution but also participate in crucial non-covalent interactions and chelation. mdpi.com
The hydroxyl groups of 2,4-Quinolinediol are capable of acting as both hydrogen bond donors and acceptors. bloomtechz.comnih.gov This allows the molecule to form intermolecular hydrogen bonds, which influences its physical properties, such as its high melting point (>300 °C) and its solubility in polar solvents. chemicalbook.com Intramolecular hydrogen bonding is also significant, particularly in the predominant 4-hydroxy-2(1H)-quinolone tautomer, where a strong hydrogen bond can form between the 4-hydroxyl group and the adjacent carbonyl oxygen at the C2 position. mdpi.com This intramolecular interaction can reduce the ability of the 4-OH group to participate in other reactions, such as scavenging free radicals. mdpi.com The capacity for hydrogen bonding is fundamental to the interaction of 2,4-quinolinediol derivatives with biological targets, such as enzymes and receptors.
The arrangement of the hydroxyl groups in 2,4-Quinolinediol, particularly in its tautomeric forms, provides effective sites for metal ion chelation. The hydroxyl groups at positions 2 and 4 can act as bidentate chelating ligands for various transition metals, including copper (Cu²⁺) and iron (Fe³⁺). While the metal chelating properties of the isomeric 8-hydroxyquinoline (B1678124) are more extensively studied, the 2,4-diol structure also possesses this capability. dovepress.comnih.gov This chelation can be crucial for the biological activity of its derivatives and enables applications in catalysis. The ability of similar compounds to bind metal ions is known to be involved in their mechanisms of action for various therapeutic effects. dovepress.com
Table 3: Potential Metal Ion Chelation by 2,4-Quinolinediol
| Metal Ion | Potential Application/Observation | Reference |
|---|---|---|
| Copper (Cu²⁺) | Applications in catalysis. |
Table 4: List of Chemical Compounds
| Compound Name |
|---|
| 2,4-Quinolinediol |
| 2,4-dihydroxyquinoline |
| 4-hydroxy-2(1H)-quinolone |
| 2-hydroxy-4(1H)-quinolone |
| Quinoline-2,4-dione |
| Potassium Permanganate |
| Chromium Trioxide |
| 1,2,3,4-tetrahydroquinoline |
| Sodium Borohydride |
| Lithium Aluminum Hydride |
| Titanium Dioxide |
| Benzene |
| Pyridine |
| Copper |
| Iron |
Mechanistic Insights into Reaction Pathways
The reaction pathways involving 2,4-quinolinediol are diverse, reflecting the compound's structural complexity and the presence of multiple reactive sites. bloomtechz.com Mechanistic studies have shed light on the intermediates, transition states, and driving forces that govern its transformations.
A fundamental aspect of 2,4-quinolinediol's reactivity is its existence as a mixture of tautomers, primarily the 4-hydroxyquinolin-2(1H)-one (keto) form and the this compound (enol) form. nist.govhmdb.caresearchgate.net Quantum chemical calculations and spectroscopic data have shown that the keto tautomer, 4-methylquinolin-2-one (MQO), is generally more stable. researchgate.net This tautomeric equilibrium is crucial as it dictates the nucleophilic sites available for reaction. The enol form can react at the oxygen atoms, while the keto form can react at the nitrogen or the oxygen of the carbonyl group.
In enzymatic pathways, such as those catalyzed by quinolone synthase (QNS), the mechanism involves a series of controlled steps. For instance, the biosynthesis of 4-hydroxy-1-methyl-2-quinolone (B592664) from N-methylanthraniloyl-CoA and malonyl-CoA proceeds through a single-step condensation reaction. nih.gov Computational studies suggest a concerted process where a ketide unit from malonyl-CoA inserts between a cysteine sulfur of the enzyme and the carbonyl carbon of the substrate-enzyme complex. nih.gov This is followed by a reverse substitution where the substrate's amine group induces ring closure to form the quinolone product. nih.gov The enzyme's active site plays a critical role in stabilizing the transition state and ensuring the selectivity of the reaction. nih.gov
The mechanism of electrophilic substitution, such as halogenation, on the quinoline ring has also been investigated. For the halogenation of 8-amidoquinolines, a single-electron transfer (SET) process has been proposed. researchgate.net In other cases, particularly for activating the aromatic ring, the reaction requires a Lewis acid catalyst to polarize the halogen-halogen bond, creating a stronger electrophile. mt.com For remote C-H halogenation at the C5 position, metal-free protocols using reagents like trihaloisocyanuric acid proceed under mild conditions, highlighting alternative, non-classical pathways. rsc.org The reaction mechanism for the hydroxylation of the quinoline ring by hydroxyl radicals involves the initial addition of the OH radical to various positions on the aromatic rings, forming OH adducts. The subsequent chemistry of these adducts determines the final distribution of hydroxylated products. nih.gov
Palladium-catalyzed cross-coupling reactions on halogenated quinoline derivatives also offer mechanistic insights relevant to 2,4-quinolinediol's reactivity. In the Sonogashira coupling of 2,4-dichloroquinoline, the reaction proceeds regioselectively at the C2 position. nih.gov The proposed mechanism involves the oxidative addition of the Pd(0) catalyst to the C-Cl bond at the C2 position, which is more susceptible to this reaction than the C4-Cl bond due to the electron-withdrawing effect of the adjacent nitrogen atom. Coordination of the quinoline nitrogen to the palladium center further directs this selectivity. nih.gov
Table 1: Mechanistic Details of Key Reaction Pathways
| Reaction Type | Proposed Mechanism | Key Intermediates/Transition States | Influencing Factors | Source(s) |
| Enzymatic Synthesis | Concerted ketide insertion and reverse substitution | Substrate-enzyme complex, transition state stabilized by the enzyme active site | Enzyme active site architecture | nih.gov |
| Alkylation | Knoevenagel condensation followed by Hantzsch ester-mediated reduction | Knoevenagel adduct, dihydropyridine (B1217469) intermediate | Aldehyde structure, reaction conditions | nih.gov |
| Halogenation | Electrophilic substitution / Single-Electron Transfer (SET) | Halonium ion, radical cations | Lewis acid catalysts, directing groups, radical initiators | researchgate.netmt.com |
| Pd-Catalyzed Coupling | Oxidative addition, transmetalation, reductive elimination | Aryl-palladium complex | Ligands, solvent, electronic properties of the quinoline ring | nih.gov |
| Hydroxylation | Radical addition | OH adducts | Presence of oxidants | nih.gov |
Structure-Reactivity Relationships
The reactivity of 2,4-quinolinediol is intrinsically linked to its molecular structure. The interplay between its tautomeric forms, the electronic properties of the heterocyclic ring system, and the influence of substituents dictates the course and outcome of its chemical reactions.
The most significant structure-reactivity feature is the keto-enol tautomerism between this compound and 4-hydroxyquinolin-2(1H)-one. researchgate.net The predominance of the keto form makes the nitrogen atom at position 1 and the oxygen atom at C4 potential sites for nucleophilic attack in reactions like alkylation. However, the presence of the enol tautomer allows for O-alkylation at C2 and C4. The regioselectivity of such reactions is highly dependent on the reaction conditions and the nature of the electrophile. For example, the one-pot reductive alkylation with aldehydes occurs specifically at the C3 position, which is activated by the two adjacent carbonyl/enol groups. nih.gov
The electronic landscape of the quinoline ring plays a crucial role in determining regioselectivity. The nitrogen atom is electron-withdrawing, which deactivates the heterocyclic ring towards electrophilic attack compared to the benzene ring, but it activates the ring towards nucleophilic substitution, particularly at positions 2 and 4. This is clearly demonstrated in the reactivity of 2,4-dichloroquinoline, a derivative of 2,4-quinolinediol. The chloro group at C2 is more readily displaced by nucleophiles than the one at C4. nih.gov This enhanced reactivity is attributed to the greater influence of the electronegative nitrogen on the adjacent C2 position (the azomethine carbon), making it more susceptible to oxidative addition by a palladium catalyst in cross-coupling reactions. nih.gov
Substituents on the quinoline ring can significantly modify its reactivity. Electron-donating groups on the carbocyclic (benzene) ring can increase the electron density, facilitating electrophilic substitution, while electron-withdrawing groups have the opposite effect. The position of the substituent is also critical. For instance, an 8-amido group can direct electrophilic halogenation specifically to the C5 position, even though this position is sterically hindered. researchgate.netrsc.org This demonstrates the powerful directing effect of certain functional groups, which can override the inherent electronic preferences of the quinoline system.
In the context of radical reactions, such as hydroxylation initiated by OH radicals, the final product distribution reveals the relative reactivity of different sites on the quinoline core. Studies have shown that hydroxylation occurs at all carbon positions except C2, indicating a complex interplay of electronic and steric factors that guide the initial radical attack. nih.gov The presence of an oxidant can alter the distribution of these hydroxylated products, suggesting that the fate of the intermediate OH-adducts is sensitive to the chemical environment. nih.gov
Biological Activities and Molecular Mechanisms
General Biological Significance of Quinolones
Quinolones are a major class of synthetic heterocyclic compounds that have become a cornerstone in medicinal chemistry. mdpi.com Their versatile bicyclic structure serves as a privileged scaffold, enabling the development of numerous derivatives with a vast spectrum of pharmacological effects. mdpi.comresearchgate.net The journey of quinolones began with the discovery of nalidixic acid in 1962, a byproduct of chloroquine (B1663885) synthesis, which was initially used to treat urinary tract infections. nih.govedwiserinternational.comrjptonline.org Since then, extensive research has led to thousands of synthesized analogs, including the widely recognized fluoroquinolones, which exhibit improved potency and a broader range of activity. rjptonline.orgmtu.edu.iq
The biological significance of the quinolone family is exceptionally broad, extending far beyond its initial antibacterial applications. mdpi.com Quinolone derivatives have been extensively investigated and developed as therapeutic agents for a wide array of diseases. chim.it Their reported biological activities include antibacterial, antifungal, anticancer, antimalarial, antiviral (including anti-HIV), and antitubercular properties. mdpi.comresearchgate.netchim.itrsc.org Furthermore, research has demonstrated their potential in treating and managing various chronic and acute conditions, including neurodegenerative diseases, inflammation, and immunomodulation. chim.itslideshare.net This wide-ranging therapeutic potential underscores the importance of the quinolone framework as a preferred pharmacophore in the ongoing search for new and effective drug candidates. mdpi.com
Antimicrobial Activities
The quinolone scaffold is renowned for its antimicrobial properties, and 2,4-Quinolinediol, as part of this class, is associated with these biological effects. Research indicates that the compound and its derivatives show activity against various microbial pathogens.
Research has indicated that 2,4-Quinolinediol exhibits significant antimicrobial activity against various bacterial strains. The broader quinolone class, which includes 2,4-Quinolinediol, is known for its potent bactericidal effects against both Gram-positive and Gram-negative bacteria. nih.govedwiserinternational.com The efficacy of these compounds is often quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an agent required to inhibit the visible growth of a microorganism.
While specific MIC values for 2,4-Quinolinediol are not extensively detailed in the provided context, studies on related quinoline-2-one derivatives demonstrate the antibacterial potential of this structural class against multidrug-resistant pathogens. For instance, certain derivatives have shown potent activity against Methicillin-resistant Staphylococcus aureus (MRSA), Vancomycin-resistant Enterococcus (VRE), and Methicillin-resistant Staphylococcus epidermidis (MRSE). nih.gov The activity of these derivatives highlights the potential of the core quinoline (B57606) structure in combating challenging bacterial infections.
Interactive Table: MIC of Selected Quinolone-2-one Derivatives Against Gram-Positive Bacteria nih.gov
| Compound | Substituents | MIC (μg/mL) vs. MRSA | MIC (μg/mL) vs. MRSE | MIC (μg/mL) vs. VRE |
|---|---|---|---|---|
| Compound 6c | R¹ = Cl, R² = H | 0.75 | 2.50 | 0.75 |
| Compound 6l | R¹ = Cl, R² = Cl | 1.50 | 3.0 | 1.50 |
| Compound 6o | R¹ = Cl, R² = Br | 2.50 | 5.0 | 2.50 |
| Daptomycin (Standard) | N/A | 0.50 | 1.0 | 0.50 |
The quinoline nucleus is a versatile scaffold that has been modified to produce compounds with significant antifungal properties. nih.gov Derivatives of 2,4-Quinolinediol are among those explored for their potential as antifungal agents. Studies have demonstrated that various quinoline derivatives exhibit efficacy against a range of fungal pathogens, including yeasts like Candida spp. and filamentous fungi responsible for dermatophytosis. nih.govoup.com
The antifungal activity of these derivatives can be selective. For example, in one study, certain quinoline derivatives showed activity primarily against yeast strains, while others were effective only against filamentous fungi. nih.gov The MIC values for some 8-hydroxyquinoline (B1678124) derivatives have been determined against various Candida and dermatophyte species, showing a wide range of potency depending on the specific chemical modifications to the quinoline ring. oup.com For instance, the compound clioquinol (B1669181) (an 8-hydroxyquinoline derivative) showed MIC values ranging from 0.031 to 2 μg/mL against all tested fungal isolates. oup.com The fungicidal or fungistatic nature of these compounds can also vary depending on the target organism. oup.com
Interactive Table: Antifungal Activity of an 8-Hydroxyquinoline Derivative (Clioquinol) oup.com
| Fungal Group | Number of Isolates | MIC Range (μg/mL) |
|---|---|---|
| Candida spp. | 52 | 0.031–2 |
| Dermatophytes | 21 | 0.031–2 |
The primary mechanism of antibacterial action for the quinolone class of antibiotics is the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. mdpi.comnih.govnih.gov These type II topoisomerases are crucial for bacterial DNA replication, repair, and recombination. microbiologyresearch.orgstudysmarter.co.uk Quinolones stabilize the complex formed between these enzymes and the bacterial DNA, which leads to the formation of double-strand DNA breaks. mdpi.com This action effectively blocks DNA replication and transcription, ultimately resulting in bacterial cell death. mdpi.comnih.gov This conversion of essential enzymes into cellular toxins is why quinolones are often referred to as topoisomerase poisons. nih.govnih.gov
In the context of antifungal activity, the mechanisms of quinoline derivatives can differ. Preliminary studies on certain antifungal quinoline analogs suggest that their mode of action may involve the disruption of fungal cell membrane integrity. nih.govacs.org This disruption can lead to an increase in membrane permeability and the subsequent leakage of vital cellular contents, causing fungal cell death. nih.govacs.org The hydroxyl groups present in compounds like 2,4-Quinolinediol are crucial for interactions with biological targets, often facilitating hydrogen bonding that influences biological pathways.
Anticancer Properties
The quinoline scaffold is a key structural motif in the development of novel anticancer agents, with derivatives demonstrating a variety of mechanisms to inhibit tumor growth. arabjchem.orgnih.gov
2,4-Quinolinediol has shown promising results in anticancer research. In vitro studies have demonstrated its ability to interact with cellular targets in cancer cells, leading to a reduction in proliferation rates and the induction of apoptosis (programmed cell death). This pro-apoptotic activity is a hallmark of many chemotherapeutic agents.
Interaction with Cellular Targets in Cancer Cells
In the context of oncology, 2,4-Quinolinediol has demonstrated promising activity against various cancer cell lines. mdpi.com The anticancer effects are attributed to its ability to interact with specific cellular targets, thereby inducing apoptosis and curtailing cell proliferation. mdpi.com The structural characteristics of 2,4-Quinolinediol, particularly its dual hydroxyl groups, are believed to be pivotal in these interactions. mdpi.com
Derivatives of 2,4-Quinolinediol have shown selectivity in binding to the estrogen receptor beta, a key player in the development and function of the mammalian reproductive system. mdpi.com Furthermore, quinoline derivatives have been found to downregulate the expression of Lumican, a protein overexpressed in many cancers and implicated in tumor progression. nih.gov Other studies on related quinazoline (B50416) derivatives suggest a multi-faceted approach to cancer treatment, potentially involving the stabilization of G-quadruplex structures in the promoter region of oncogenes like c-myc. nih.gov This stabilization can lead to the downregulation of nucleolin expression and a subsequent reduction in ribosomal RNA synthesis, ultimately triggering p53 activation and apoptosis in cancer cells. nih.gov
The interaction of quinoline derivatives with DNA is another avenue of their anticancer activity. Some derivatives have been shown to bind to DNA through intercalation and groove binding. rsc.org This interaction can disrupt DNA replication and transcription, contributing to the cytotoxic effects on cancer cells.
Enzyme Inhibition in Cancer Cell Proliferation
A significant facet of the anticancer activity of quinoline derivatives, including 2,4-Quinolinediol, is their ability to inhibit key enzymes involved in cancer cell proliferation.
One of the primary enzymatic targets is DNA topoisomerase . These enzymes are crucial for resolving DNA topological problems during replication, transcription, and repair. explorationpub.com Certain quinoline derivatives have been identified as potent inhibitors of both topoisomerase I and topoisomerase IIα. nih.govmdpi.com By stabilizing the topoisomerase-DNA cleavage complex, these compounds introduce DNA strand breaks, which can trigger apoptosis. explorationpub.comcytoskeleton.com
Another critical enzyme system targeted by quinoline derivatives is DNA methyltransferases (DNMTs) . nih.govnih.gov Aberrant DNA methylation is a hallmark of cancer, often leading to the silencing of tumor suppressor genes. cytoskeleton.comrsc.org Some novel quinoline compounds have been shown to act as inhibitors and even degraders of DNMTs, particularly DNMT3A. nih.govnih.gov This inhibition can lead to the re-expression of silenced tumor suppressor genes, thereby arresting cell growth. nih.gov
Furthermore, the metabolic enzyme pyruvate kinase M2 (PKM2) , which is highly expressed in many tumors and plays a critical role in cancer metabolism, has been identified as a target for quinoline sulfonamide derivatives. nih.gov Inhibition of PKM2 can disrupt the metabolic adaptations of cancer cells, leading to reduced viability. nih.gov
| Enzyme Target | Effect of Inhibition | Relevant Quinoline Derivatives |
| DNA Topoisomerase I/IIα | Induction of DNA strand breaks, apoptosis | Pyrazolo[4,3-f]quinolines, 2,4-diphenyl-5,6-dihydrobenzo[h]quinolin-8-amines nih.govmdpi.com |
| DNA Methyltransferases (DNMTs) | Re-expression of tumor suppressor genes, cell growth arrest | Novel quinoline analogues nih.govnih.gov |
| Pyruvate Kinase M2 (PKM2) | Disruption of cancer cell metabolism, reduced cell viability | Quinoline-8-sulfonamides nih.gov |
| RNA Polymerase I | Downregulation of ribosomal RNA synthesis, p53 activation, apoptosis | 2,4-disubstituted quinazoline derivatives nih.gov |
Inhibition of Tubulin Polymerization
Microtubules, dynamic polymers of α- and β-tubulin, are essential for various cellular processes, including mitosis. Consequently, they represent a key target for anticancer therapies. mdpi.com A number of quinoline and quinazoline derivatives have been identified as potent inhibitors of tubulin polymerization. mdpi.com These compounds often bind to the colchicine (B1669291) binding site on β-tubulin, disrupting the formation of the mitotic spindle. This disruption leads to an arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis.
While direct studies on 2,4-Quinolinediol's effect on tubulin polymerization are not extensively reported, the consistent findings with structurally related compounds suggest that this is a plausible mechanism contributing to its anticancer profile. For instance, novel 3,4-dihydro-2(1H)-quinolinone sulfonamide derivatives have demonstrated strong inhibition of tubulin assembly. mdpi.com Similarly, 2,4-disubstituted quinazoline derivatives have been shown to be highly active as inducers of tubulin polymerization.
| Compound Class | Effect on Tubulin | Consequence |
| Quinoline sulfonamide derivatives | Inhibition of tubulin polymerization | Mitotic arrest, apoptosis mdpi.com |
| 2,4-disubstituted quinazoline derivatives | Induction of tubulin polymerization | G2/M phase cell cycle arrest, apoptosis |
Anti-inflammatory Properties
2,4-Quinolinediol is recognized for its anti-inflammatory properties. The mechanism underlying this activity for many quinoline derivatives involves the inhibition of key inflammatory enzymes. One such enzyme is cyclooxygenase-2 (COX-2) , which is responsible for the production of prostaglandins, key mediators of inflammation. Certain quinoline derivatives have been shown to be potent and selective inhibitors of COX-2. nih.govnih.gov For example, the quinoline compound 83b has been found to inhibit cancer growth by downregulating both COX-2 and prostaglandin (B15479496) E2 (PGE2). nih.gov This suggests that the anti-inflammatory effects of 2,4-Quinolinediol may be, at least in part, attributable to the inhibition of the COX-2 pathway.
Furthermore, some quinoline hybrids have been designed as dual inhibitors of COX-2 and 15-lipoxygenase (15-LOX), another enzyme involved in the inflammatory cascade. This dual inhibition can lead to a more comprehensive suppression of the inflammatory response.
Antioxidant Properties
2,4-Quinolinediol possesses notable antioxidant properties. This activity is crucial in mitigating oxidative stress, a condition implicated in the pathogenesis of numerous diseases. The antioxidant mechanism of quinoline derivatives is multifaceted and includes the scavenging of free radicals and the reduction of lipid peroxidation.
The presence of hydroxyl groups on the quinoline ring is thought to contribute significantly to its antioxidant capacity, enabling the donation of hydrogen atoms to neutralize free radicals.
Neuroprotective Strategies and NMDA Receptor Antagonism
A significant finding in the neuropharmacological profile of 2,4-Quinolinediol is its action as an antagonist at the N-methyl-D-aspartate (NMDA) receptor. mdpi.com Specifically, it acts at the strychnine-insensitive glycine (B1666218) binding site, which is a co-agonist site essential for receptor activation. nih.gov By binding to this site, 2,4-Quinolinediol and related quinoline derivatives can inhibit the action of glutamate (B1630785), the primary excitatory neurotransmitter in the central nervous system. mdpi.com
Overactivation of NMDA receptors is a key mechanism of excitotoxicity, a process that leads to neuronal damage and death in various neurological disorders. Therefore, the antagonism of these receptors by 2,4-Quinolinediol presents a promising strategy for neuroprotection. mdpi.com Studies have shown that antagonists of the glycine/NMDA receptor can be potent anticonvulsants and may offer a therapeutic avenue for conditions like epilepsy without the adverse side effects associated with other classes of NMDA receptor antagonists.
| Receptor/Site | Mechanism of Action | Potential Therapeutic Implication |
| NMDA Receptor (Glycine Site) | Antagonism, inhibition of glutamate action | Neuroprotection, anticonvulsant activity mdpi.com |
Other Biological Activities
Beyond its direct therapeutic properties, 2,4-Quinolinediol serves as a valuable precursor in the synthesis of other biologically active molecules. Its chemical structure is amenable to various modifications, making it a versatile scaffold in drug discovery programs. mdpi.com For instance, alkylated derivatives of 2,4-quinolinediol have been synthesized and evaluated for their anti-HIV potential.
The compound has also been identified as a primary metabolite, indicating its involvement in biological pathways. Furthermore, in the industrial realm, 2,4-Quinolinediol is utilized in the production of azo dyes. mdpi.com
Estrogen Receptor Beta Binding
The estrogen receptors, ERα and ERβ, are crucial targets in the treatment of cancers dependent on estrogen. nih.gov While ERα activation is linked to cell proliferation, ERβ activation tends to promote apoptosis. nih.gov This has led to the development of ligands with selectivity for ERβ. nih.govmdpi.com
Research into 2-phenylquinoline (B181262) derivatives has identified compounds with high affinity and significant selectivity for ERβ. researchgate.net For instance, certain 2-phenylquinoline analogues demonstrated binding affinities in the nanomolar range (3-5 nM) and up to 83-fold selectivity for ERβ over ERα. researchgate.net Similarly, a radiolabeled ligand, 2-¹⁸F-fluoro-6-(6-hydroxynaphthalen-2-yl)pyridin-3-ol (¹⁸F-FHNP), showed a 3.5 times higher affinity for ERβ. nih.gov Botanical estrogens also show a preference for ERβ, which is thought to be related to the binding of coactivators to the receptor-ligand complex. nih.gov Although 2,4-quinolinediol itself is a foundational structure, specific studies focusing solely on its direct binding affinity to ERβ are less common than those on its more complex derivatives. However, the broader class of quinoline-based molecules shows promise as ERβ-selective modulators. mdpi.comresearchgate.net
Potential as Enzyme Inhibitors
Derivatives of 2,4-quinolinediol have been investigated as inhibitors of several key enzymes involved in metabolic and neurological pathways.
α-Glucosidase and α-Amylase Inhibition
α-Glucosidase and α-amylase are critical enzymes in carbohydrate digestion; their inhibition can help manage postprandial hyperglycemia. mdpi.comnih.govnih.gov 2,4-Quinolinediol has been identified as a compound with known anti-inflammatory, antioxidant, and anticancer properties, while the related 2-hydroxyquinoline (B72897) has shown antidiabetic effects by inhibiting α-glucosidase and α-amylase. researchgate.netresearchgate.net
Studies on various quinoline derivatives have demonstrated significant inhibitory potential. For example, a series of quinoline-1,3,4-oxadiazole hybrids showed potent α-glucosidase inhibition, with some compounds exhibiting stronger activity than the reference drug, acarbose. nih.gov Kinetic studies revealed a non-competitive mode of inhibition, suggesting the compounds bind to an allosteric site on the enzyme. nih.gov Another study on quinoline-linked benzothiazole (B30560) hybrids also identified compounds with remarkable α-glucosidase inhibitory activity, again surpassing acarbose. researchgate.net
Interactive Table: α-Glucosidase and α-Amylase Inhibition by Quinoline Derivatives
| Compound Class | Target Enzyme | IC50 Value (µM) | Reference Compound | Reference IC50 (µM) | Source |
| 2-Hydroxyquinoline | α-Glucosidase | 64.4 (µg/mL) | - | - | researchgate.net |
| 2-Hydroxyquinoline | α-Amylase | 130.5 (µg/mL) | - | - | researchgate.net |
| 2-Methyl-8-hydroxyquinoline | α-Glucosidase | 90.7 (µg/mL) | - | - | researchgate.net |
| 2-Methyl-8-hydroxyquinoline | α-Amylase | 215.4 (µg/mL) | - | - | researchgate.net |
| Quinoline-1,3,4-oxadiazole hybrid (4i) | α-Glucosidase | 15.85 | Acarbose | 17.85 | nih.gov |
| Quinoline-benzothiazole hybrid (8h) | α-Glucosidase | 38.2 ± 0.3 | Acarbose | 750.0 ± 2.0 | researchgate.net |
| Quinoline-triazole hybrid (11d) | α-Amylase | 0.80 ± 0.05 | Acarbose | 10.30 ± 0.20 | nih.gov |
| Quinoline-triazole hybrid (8d) | α-Glucosidase | 1.20 ± 0.10 | Acarbose | 9.80 ± 0.20 | nih.gov |
Note: IC50 values are a measure of inhibitory concentration. A lower value indicates higher potency.
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidation of monoamines and are important targets in the treatment of neurological disorders. nih.gov A series of 3,4-dihydro-2(1H)-quinolinone derivatives have been shown to be highly potent and selective inhibitors of MAO-B. nih.gov For instance, 7-(3-bromobenzyloxy)-3,4-dihydro-2(1H)-quinolinone was found to be a particularly potent MAO-B inhibitor with an IC50 value of 2.9 nM and a 2750-fold selectivity over MAO-A. nih.gov The binding of these inhibitors is primarily driven by hydrophobic interactions within the enzyme's recognition site. nih.gov
Functional Group Impact on Bioactivity
The biological activity of 2,4-quinolinediol derivatives can be significantly altered by modifying their functional groups. reachemchemicals.comresearchgate.net These modifications influence the molecule's interaction with biological targets, its solubility, and its metabolic stability. reachemchemicals.com
Role of Hydroxyl Groups in Enzyme Inhibition and Antioxidant Activities
Hydroxyl (-OH) groups are crucial for the biological activity of many quinolinone derivatives. mdpi.com The presence and position of hydroxyl groups can significantly influence a compound's antioxidant and enzyme-inhibiting properties. mdpi.com For example, the antioxidant activity of certain quinolinone carboxamides is critically dependent on a hydroxyl group; its replacement with a methyl or fluoro substituent leads to inactive or very weak compounds. mdpi.com The position of the hydroxyl group is also important, as shifting it can alter the molecule's ability to interact with radicals. mdpi.com In some 8-hydroxyquinoline derivatives, an increase in the number of hydroxyl groups was found to enhance inhibitory activity. nih.gov
Effects of Halogenation (e.g., Chlorine Substitution)
The introduction of halogen atoms, such as chlorine, into the quinoline structure can have a profound effect on bioactivity. nih.govmdpi.com Halogenation can increase the lipophilicity of a molecule, which may enhance its ability to cross biological membranes. nih.gov Structure-activity relationship studies have revealed that 6-chloro analogues of some pyrano[3,2-h]quinolone derivatives were the most active in terms of anticancer activity. nih.gov In another study, the presence of a bromine atom on a benzyloxy substituent at the C7 position of a 3,4-dihydro-2(1H)-quinolinone scaffold resulted in a highly potent MAO-B inhibitor. nih.gov The presence of a bromine or chlorine atom on the phenyl ring of certain quinoline derivatives also conferred high activity against Staphylococcus epidermidis. nih.gov
Influence of Alkyl and Sulfur Chain Modifications
Modifications involving alkyl and sulfur-containing chains also play a significant role in determining the bioactivity of quinoline derivatives. mdpi.comresearchgate.net For example, replacing an N-methyl substituent with an N-phenyl group on a quinolinone carboxamide resulted in a weaker antioxidant. mdpi.com In a series of MAO-B inhibitors, a benzyloxy substituent at the C7 position was found to be more favorable for potent inhibition than phenylethoxy or phenylpropoxy groups. nih.gov Furthermore, the introduction of a thiomethylacetamide-quinoline linked to a diphenyl-imidazole created highly potent α-glucosidase inhibitors. nih.gov
Mechanism of Action Studies
The mechanisms through which quinoline-based compounds exert their effects are diverse and depend on their specific structure and the biological target.
For fluoroquinolone antibacterial agents, the primary mechanism of action is the inhibition of bacterial DNA synthesis by disrupting the enzymes DNA gyrase and topoisomerase IV. nih.govnih.gov These drugs stabilize the complex between the enzyme and DNA, leading to the formation of permanent chromosomal breaks and ultimately bacterial cell death. nih.gov
In the context of cancer, quinolin-4-ones have been shown to inhibit various proteins and enzymes crucial for cancer cell growth, such as topoisomerase II, protein kinases, and phosphoinositide 3-kinases (PI3K). nih.gov This inhibition can lead to apoptosis and cell cycle arrest. nih.gov Some derivatives also act as potent inhibitors of tubulin polymerization. nih.gov
For enzyme inhibition, the mechanism can be competitive, non-competitive, or mixed. For example, several potent quinoline-based α-glucosidase inhibitors have been identified as non-competitive inhibitors. nih.govresearchgate.net This indicates that they bind to an allosteric site on the enzyme, a location other than the active site, to exert their inhibitory effect. nih.gov For MAO inhibitors, computational docking studies have shown that binding is often stabilized by hydrophobic interactions and hydrogen bonds within the enzyme's active site cavity. nih.gov
Molecular Target Interactions
Research has identified several molecular targets with which 2,4-Quinolinediol and its derivatives interact, underscoring their potential in therapeutic applications. The core quinoline structure serves as a versatile scaffold for designing molecules that can bind to a variety of biological macromolecules.
Derivatives of 2,4-Quinolinediol have demonstrated selectivity in binding to the estrogen receptor beta, a key player in the function of the mammalian reproductive system. Furthermore, the compound can function as an antagonist at the glycine site of N-methyl-D-aspartate (NMDA) receptors, which suggests a potential role in modulating neuronal excitability.
Broader studies on quinoline-based compounds have revealed a wide array of molecular targets. These include enzymes critical to DNA replication and integrity, such as topoisomerase and DNA methyltransferases. nih.govnih.gov For instance, certain quinoline analogs can intercalate into DNA, leading to the inhibition of DNA methyltransferases like human DNMT1. nih.gov Other targeted enzymes and proteins include tyrosine kinases, heat shock protein 90 (Hsp90), histone deacetylases (HDACs), and tubulin, all of which are significant in cancer progression. nih.gov Additionally, substituted quinolines have been identified as noncovalent inhibitors of the human proteasome. nih.gov
Table 1: Summary of Molecular Target Interactions of Quinoline Derivatives
| Compound Class | Molecular Target | Mode of Interaction | Reference |
|---|---|---|---|
| 2,4-Quinolinediol Derivatives | Estrogen Receptor Beta | Selective Binding | |
| 2,4-Quinolinediol | NMDA Receptor (Glycine Site) | Antagonist | |
| Quinoline Analogs | DNA Methyltransferases (e.g., DNMT1) | DNA Intercalation | nih.gov |
| Quinoline Derivatives | Topoisomerase, Tyrosine Kinases, Hsp90, HDACs, Tubulin | Inhibition | nih.gov |
| Substituted Quinolines | Human Proteasome | Noncovalent Inhibition | nih.gov |
| 4-Aminoquinoline (B48711) Analogs | DNA Methyltransferase 1 (DNMT1) | Competitive with DNA, Non-competitive with AdoMet | nih.gov |
Influence on Biological Pathways
The interaction of 2,4-Quinolinediol and its derivatives with molecular targets directly influences various biological pathways, many of which are implicated in disease processes.
By inhibiting DNA methyltransferases, quinoline-based compounds can induce DNA hypomethylation. nih.gov This is a crucial epigenetic modification that can reactivate tumor suppressor genes, making it a key strategy in cancer therapy. nih.gov Some quinoline analogs have also been shown to trigger a DNA damage response through the activation of the p53 pathway in cancer cells. nih.gov
The inhibition of the proteasome by certain quinoline derivatives can disrupt the degradation of proteins, affecting multiple signaling pathways. nih.gov A notable example is the nuclear factor-kappa B (NF-κB) signaling pathway, which is crucial for cell survival and proliferation and is often dysregulated in cancers. nih.gov Inhibition of the proteasome prevents the degradation of IκB, an inhibitory protein, which in turn sequesters NF-κB in the cytoplasm and blocks its pro-survival signaling. nih.gov
Table 2: Influence of Quinoline Derivatives on Biological Pathways
| Molecular Interaction | Affected Biological Pathway | Consequence | Reference |
|---|---|---|---|
| Inhibition of DNA Methyltransferases | Epigenetic Regulation / DNA Methylation | DNA Hypomethylation, Potential reactivation of tumor suppressor genes | nih.gov |
| DNA Damage | p53 Pathway | Activation of p53-mediated apoptosis | nih.gov |
| Inhibition of Proteasome | NF-κB Signaling Pathway | Inhibition of pro-inflammatory and anti-apoptotic signaling | nih.gov |
Enzyme Inhibition Mechanisms (Competitive, Non-competitive, Mixed-type, Uncompetitive)
Enzyme inhibition is a primary mechanism through which 2,4-Quinolinediol and its derivatives exert their biological effects. The nature of this inhibition can be categorized into several types, each with a distinct kinetic profile.
Competitive Inhibition: In this mode, the inhibitor molecule resembles the substrate and competes for the same active site on the enzyme. libretexts.orgalliedacademies.org The inhibition can be overcome by increasing the substrate concentration. alliedacademies.org Studies on 4-aminoquinoline-based inhibitors of DNA methyltransferase 1 (DNMT1), such as SGI-1027, have shown that they act as competitive inhibitors with respect to the DNA substrate. nih.gov These compounds interact with DNA, suggesting they inhibit DNMTs by binding to the DNA duplex. nih.gov
Non-competitive Inhibition: A non-competitive inhibitor binds to the enzyme at a site distinct from the active site, known as an allosteric site. jackwestin.com This binding alters the enzyme's conformation, reducing its catalytic efficiency regardless of whether the substrate is bound. libretexts.orgjackwestin.com Increasing substrate concentration does not reverse this type of inhibition. libretexts.org Kinetic studies of certain quinoline-based α-glucosidase inhibitors have demonstrated a non-competitive mechanism of inhibition. nih.gov Similarly, 4-aminoquinoline inhibitors of DNMT1 were found to be non-competitive with the methyl donor cofactor, S-adenosyl-l-methionine (AdoMet). nih.gov Some substituted quinolines also act as non-competitive inhibitors of the human proteasome. nih.gov
Mixed-type Inhibition: This form of inhibition occurs when an inhibitor can bind to both the free enzyme and the enzyme-substrate complex, often at an allosteric site. jackwestin.comwikipedia.org The inhibitor typically has a different affinity for the free enzyme versus the enzyme-substrate complex. wikipedia.org This results in effects on both the Vmax (maximum reaction velocity) and the Km (Michaelis constant). wikipedia.org A study involving a synthetic heterodimer containing a quinoline structure found it to be a mixed-type inhibitor of both eel acetylcholinesterase (eeAChE) and equine butyrylcholinesterase (eqBuChE). taylorandfrancis.com
Uncompetitive Inhibition: An uncompetitive inhibitor binds exclusively to the enzyme-substrate (ES) complex, at a site other than the active site. libretexts.orgjackwestin.comyoutube.com This type of inhibition is most effective at high substrate concentrations, where more ES complex is present. libretexts.orgyoutube.com It leads to a decrease in both Vmax and Km. libretexts.org While a key mechanism, specific examples directly linking 2,4-Quinolinediol or its immediate derivatives to a purely uncompetitive inhibition model are less commonly reported in the reviewed literature.
Table 3: Enzyme Inhibition Mechanisms of Quinoline Derivatives
| Inhibition Type | Description | Example with Quinoline Derivatives | Reference |
|---|---|---|---|
| Competitive | Inhibitor binds to the active site, competing with the substrate. | 4-Aminoquinoline analogs are competitive inhibitors of DNMT1 with respect to the DNA substrate. | nih.gov |
| Non-competitive | Inhibitor binds to an allosteric site, affecting catalysis regardless of substrate binding. | Quinoline-based α-glucosidase inhibitors; 4-Aminoquinoline analogs are non-competitive with AdoMet for DNMT1; Substituted quinolines inhibit the human proteasome. | nih.govnih.govnih.gov |
| Mixed-type | Inhibitor binds to both the free enzyme and the enzyme-substrate complex at an allosteric site. | A quinoline-containing heterodimer acts as a mixed inhibitor of acetylcholinesterase and butyrylcholinesterase. | taylorandfrancis.com |
| Uncompetitive | Inhibitor binds only to the enzyme-substrate complex. | No specific examples found for 2,4-Quinolinediol in the provided search results. |
Applications in Advanced Chemical Synthesis and Materials Science
Precursor in Synthetic Pathways for Complex Molecules
2,4-Quinolinediol serves as a fundamental precursor in the multi-step synthesis of intricate molecular architectures. Its tautomeric equilibrium with 4-hydroxy-2-quinolone is a key feature that chemists exploit in synthetic strategies.
2,4-Quinolinediol, often in its 4-hydroxy-2-quinolone tautomeric form, is a recognized precursor in the biosynthesis and chemical synthesis of furoquinoline alkaloids. colab.ws These natural products are noted for their diverse pharmacological properties. mdpi.com The synthesis of the furoquinoline ring system generally involves the generation of a furan (B31954) ring fused to the quinoline (B57606) core, a process that can originate from 2,4-quinolinediol. mdpi.com
The pathway to furoquinoline alkaloids like dictamnine (B190991) initiates after the formation of the 2,4-dihydroxyquinoline structure. mdpi.com A key subsequent step is the attachment of a dimethylallyl group to the C-3 position of the quinoline ring. mdpi.com More complex synthetic routes have been developed for furoquinoline alkaloids such as dictamnine, γ-fagarine, and skimmianine, starting from derivatives of 2,4-quinolinediol, like 2,4-dimethoxyquinolines or 4-methoxy-3-(3-methylbut-2-enyl)-2-quinolones. rsc.orgresearchgate.net These syntheses can involve steps like ozonolysis or reaction with osmium tetroxide–periodate, followed by cyclization to form the final furoquinoline structure, achieving yields between 48% and 66%. rsc.org
The quinoline structure itself is a cornerstone in the synthesis of complex molecules, and 2,4-quinolinediol provides a functionalized version of this important scaffold. bloomtechz.comnumberanalytics.com Heterocyclic compounds are the largest and most varied family of organic molecules used in synthesis, forming the basis for countless materials and biologically active compounds. ossila.com
The reactivity of the 2,4-quinolinediol molecule, including its ability to undergo reactions at its hydroxyl groups and on the aromatic ring, allows it to serve as a versatile building block. bloomtechz.com It is used as a starting material for constructing more complex heterocyclic systems, enabling the synthesis of a broad spectrum of organic compounds beyond alkaloids. bloomtechz.comnih.gov
Role in Pharmaceutical Synthesis
The quinoline nucleus is considered a "privileged scaffold" in medicinal chemistry because it is found in a multitude of compounds with a wide range of pharmacological activities. nih.gov 2,4-Quinolinediol, as a derivative of quinoline, plays a significant role in the synthesis of new pharmaceutical agents. bloomtechz.com
2,4-Quinolinediol functions as a key intermediate in the synthesis of various bioactive molecules. bloomtechz.com Its structure is a component in the development of new antibacterial, antifungal, and anticancer agents. bloomtechz.com Researchers have utilized 2,4-quinolinediol and its derivatives to create compounds with potential therapeutic applications, including some with hepatoprotective effects against oxidative damage in liver cells. researchgate.net The presence of the quinoline core is associated with a wide spectrum of biological activities, including anti-inflammatory and antioxidant properties. researchgate.net
The molecular framework of 2,4-quinolinediol serves as an attractive scaffold for the rational design of novel drug candidates. bloomtechz.comnih.gov In medicinal chemistry, a scaffold is a core structure upon which various functional groups can be built to create a library of new compounds with potentially improved pharmacological profiles. bloomtechz.com The quinolone scaffold, with its bicyclic structure, is considered highly valuable for generating and optimizing new lead compounds in drug discovery. nih.gov By modifying the 2,4-quinolinediol core, chemists can design molecules that interact with specific biological targets, aiming to develop new therapeutic agents. bloomtechz.comresearchgate.net This approach has been used to create quinoline-based Schiff bases and oxadiazole hybrids, which have been studied for their potential antimicrobial and antioxidant activities. psu.edu
| Scaffold/Derivative Class | Synthetic Approach | Studied Biological Activity | Reference |
|---|---|---|---|
| Quinolone-4-thiazolidinones | Multi-step synthesis from 6-substituted 2-quinolones | Urease Inhibition | researchgate.net |
| Quinoline Schiff Bases | Hybrid molecule synthesis | Antioxidant, Antimicrobial | psu.edu |
| Quinolinyloxadiazoles | Hybrid molecule synthesis | Antioxidant, Antimicrobial | psu.edu |
| Benzylidene-substituted quinolones | Synthesis from 2,4-quinolinediol derivatives | Hepatoprotective effects | researchgate.net |
Industrial Applications beyond Pharmaceuticals
Beyond its significant role in the pharmaceutical sector, 2,4-quinolinediol is utilized in other industrial fields. It serves as a precursor for creating high-performance materials in the polymer and plastics industry. bloomtechz.com Furthermore, in the broader field of organic synthesis, it acts as an intermediate for the production of dyes and agrochemicals. bloomtechz.com The compound's ability to form metal complexes also makes it valuable in the fields of analytical chemistry and catalysis. bloomtechz.com
Production of Azo Dyes for Textiles and Printing
Azo dyes represent the largest and most versatile class of synthetic colorants, accounting for a significant portion of all commercial dyes used in the textile, printing, and other industries. rsc.orgpsu.edu Their popularity stems from their straightforward synthesis, cost-effectiveness, and the wide array of vibrant colors that can be achieved. cabidigitallibrary.org The fundamental chemical reaction for creating azo dyes is azo coupling, which involves two key steps: diazotization and coupling. psu.eduresearchgate.net
The synthesis begins with the diazotization of a primary aromatic amine, which is converted into a diazonium salt. researchgate.net This is typically achieved at low temperatures in the presence of a nitrite (B80452) source and a strong acid. researchgate.net The resulting diazonium salt is an electrophilic species that is then ready to react with a coupling component. researchgate.net
The coupling component is an electron-rich aromatic compound, often a phenol (B47542) or an aromatic amine. cabidigitallibrary.org This is where a molecule like 2,4-Quinolinediol can play a crucial role. The hydroxyl groups on the quinoline ring make it an excellent nucleophile, capable of reacting with the diazonium salt to form a stable azo compound. nih.gov The resulting molecule contains the characteristic azo group (-N=N-), which acts as a chromophore, the part of the molecule responsible for its color. rsc.org
The general synthetic route for producing an azo dye using a quinoline-based coupling component is outlined below:
| Step | Process | Description |
| 1 | Diazotization | A primary aromatic amine is treated with a source of nitrous acid (e.g., sodium nitrite and hydrochloric acid) at low temperatures (0-5 °C) to form a diazonium salt. |
| 2 | Coupling | The diazonium salt is then added to a solution of the coupling component, such as a 2,4-Quinolinediol derivative, under controlled pH conditions. The electron-rich quinoline ring attacks the diazonium ion, forming the azo linkage. |
| 3 | Isolation | The resulting azo dye, often a colored solid, precipitates from the reaction mixture and is then filtered, washed, and dried. |
The final color of the dye is influenced by the specific chemical structures of both the diazo component and the coupling component. By modifying these precursors, a wide spectrum of colors can be produced for various textile and printing applications. researchgate.net
Development of High-Performance Materials
The development of high-performance materials, characterized by superior thermal stability, mechanical strength, and chemical resistance, is a continuous pursuit in materials science. The incorporation of rigid, heterocyclic structures and functional groups capable of strong intermolecular interactions are key strategies in designing such materials. 2,4-Quinolinediol possesses attributes that make it an intriguing candidate for the synthesis of advanced polymers.
The two hydroxyl groups of 2,4-Quinolinediol allow it to function as a diol monomer in polymerization reactions. It can react with other difunctional monomers, such as diacids or diisocyanates, to form polyesters or polyurethanes, respectively. The rigid quinoline ring, when incorporated into a polymer backbone, can significantly enhance the thermal stability and mechanical properties of the resulting material. nih.gov
A critical feature of 2,4-Quinolinediol is its capacity for strong hydrogen bonding due to the presence of both hydroxyl (-OH) groups and the nitrogen atom within the quinoline ring. rsc.orgresearchgate.net Hydrogen bonds are strong intermolecular forces that can act as physical cross-links between polymer chains, leading to a more ordered and robust material. psu.eduresearchgate.net This can result in polymers with higher melting points, increased tensile strength, and improved resistance to solvents.
Below is a table summarizing the potential contributions of 2,4-Quinolinediol to the properties of high-performance polymers, based on its structural features and established principles in polymer chemistry.
| Structural Feature of 2,4-Quinolinediol | Conferred Polymer Property | Rationale |
| Rigid Quinoline Ring | Enhanced Thermal Stability and Mechanical Strength | The incorporation of rigid aromatic structures into the polymer backbone restricts chain mobility, increasing the energy required for thermal decomposition and deformation. nih.gov |
| Dihydroxy Functionality | Polymer Chain Formation and Cross-linking | The two hydroxyl groups allow it to act as a monomer in step-growth polymerization and can also serve as sites for cross-linking, increasing the polymer's molecular weight and network density. rsc.org |
| Hydrogen Bonding Capability | Improved Cohesion, Strength, and Thermal Properties | The hydroxyl groups and the quinoline nitrogen can form strong hydrogen bonds between polymer chains, leading to higher melting points, increased stiffness, and better solvent resistance. psu.eduresearchgate.net |
The synthesis of polymers from 8-hydroxyquinoline (B1678124) derivatives has been shown to yield materials with high thermal stability. For instance, coordination polymers synthesized from a derivative of 8-hydroxyquinoline exhibited decomposition temperatures above 400°C. nih.gov This demonstrates the inherent thermal robustness of the quinoline structure. The strategic incorporation of 2,4-Quinolinediol into polymer architectures therefore presents a promising avenue for the creation of new materials with advanced properties suitable for demanding applications.
Q & A
Q. What are the key physicochemical properties of 2,4-Quinolinediol, and how do they influence experimental design?
2,4-Quinolinediol (C₉H₇NO₂, MW 161.16) is a high-melting-point compound (>300°C) with hydroxyl groups at positions 2 and 4 on its quinoline backbone . Its low solubility in aqueous solutions necessitates the use of polar aprotic solvents (e.g., DMSO) for in vitro studies. Researchers must account for its thermal stability and potential decomposition at high temperatures in synthetic protocols. Storage at room temperature in airtight containers is recommended to prevent hygroscopic degradation .
Q. What spectroscopic methods are most effective for characterizing 2,4-Quinolinediol and verifying purity?
High-performance liquid chromatography (HPLC) with UV detection (≥99% purity threshold) is standard for purity verification . Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, confirms structural integrity by identifying hydroxyl proton signals (δ 10–12 ppm) and aromatic carbon resonances . Mass spectrometry (HRMS) is critical for distinguishing keto-enol tautomeric forms, which can affect reactivity in synthetic applications .
Q. How should researchers handle discrepancies in reported melting points or spectral data for 2,4-Quinolinediol?
Cross-validate data using certified reference standards (e.g., NIST) and replicate experimental conditions (e.g., heating rate in melting point analysis). Contradictions may arise from polymorphic forms or residual solvents; thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can resolve these .
Advanced Research Questions
Q. What mechanistic insights govern the reactivity of 2,4-Quinolinediol in metal-catalyzed reactions?
The hydroxyl groups at positions 2 and 4 act as chelating ligands for transition metals (e.g., Cu²⁺, Fe³⁺), enabling applications in catalysis. Density functional theory (DFT) studies suggest that the keto form dominates in solution, influencing electron transfer pathways . Researchers should optimize reaction pH to stabilize the enolate form for enhanced nucleophilic activity .
Q. How can 2,4-Quinolinediol serve as a biomarker or metabolic intermediate in toxicological studies?
In vivo, 2,4-Quinolinediol may form via oxidative metabolism of quinoline derivatives. Its detection in biological matrices (e.g., urine, plasma) requires ultra-high-performance LC-MS/MS with isotope-labeled internal standards to distinguish endogenous vs. exogenous sources . Recent studies correlate elevated levels with oxidative stress in renal impairment models, though causal mechanisms remain under investigation .
Q. What strategies mitigate interference from tautomerism in quantifying 2,4-Quinolinediol in complex mixtures?
Use pH-controlled mobile phases in HPLC to stabilize specific tautomers. For instance, acidic conditions favor the keto form, simplifying peak integration. Pair chromatographic data with ¹H-¹⁵N HMBC NMR to map tautomeric equilibria dynamically .
Methodological Guidelines
- Synthetic Protocols : Prioritize anhydrous conditions to prevent side reactions (e.g., hydrolysis of hydroxyl groups).
- Analytical Validation : Include spike-recovery experiments in biological samples to assess matrix effects .
- Computational Modeling : Employ Gaussian or ORCA software for DFT calculations to predict reactive sites and optimize catalyst design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
